molecular formula C12H12NO2S- B1607780 5-(1,3-Benzothiazol-2-yl)pentanoic acid CAS No. 21224-20-4

5-(1,3-Benzothiazol-2-yl)pentanoic acid

Cat. No.: B1607780
CAS No.: 21224-20-4
M. Wt: 234.3 g/mol
InChI Key: HHBVTXVPGVQCOD-UHFFFAOYSA-M
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Description

5-(1,3-Benzothiazol-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C12H12NO2S- and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-Benzothiazol-2-yl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Benzothiazol-2-yl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c14-12(15)8-4-3-7-11-13-9-5-1-2-6-10(9)16-11/h1-2,5-6H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBVTXVPGVQCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 5-(1,3-Benzothiazol-2-yl)pentanoic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the applications, synthesis, and experimental utility of 5-(1,3-Benzothiazol-2-yl)pentanoic acid (CAS: 21224-20-4).[1][2]

From Proteomic Probes to Epigenetic Modulators[1][2]

Executive Summary

5-(1,3-Benzothiazol-2-yl)pentanoic acid represents a critical bifunctional scaffold in modern chemical biology and drug discovery.[1][2] Structurally composed of a pharmacologically active benzothiazole heterocycle fused to a C5-carboxylic acid linker , this molecule serves as a "chimeric" intermediate.[2] It functions simultaneously as a pharmacophore for zinc-dependent metalloenzymes (HDACs), a structural analog for bioluminescent substrates (Luciferin), and a robust handle for bioconjugation in proteomics.[2]

This guide provides a rigorous technical analysis of its utility, synthesizing data from medicinal chemistry and material science to offer actionable protocols for researchers.[2]

Part 1: Chemical Architecture & Synthesis Strategy[1][2]

The utility of this compound stems from its Head-to-Tail amphiphilicity:[1][2]

  • The Head (Benzothiazole): A planar, aromatic, electron-deficient system that interacts via

    
    -
    
    
    
    stacking and hydrophobic insertion.[2] It mimics the core of D-Luciferin and various DNA-intercalating agents.[1]
  • The Tail (Pentanoic Acid): A flexible 5-carbon aliphatic chain terminating in a carboxyl group.[1][2] This specific length (

    
     methylene units) is optimal for bridging the "surface recognition domain" and the "active site" in enzyme inhibitors, specifically Histone Deacetylases (HDACs).[2]
    
Mechanistic Synthesis Protocol

The most efficient synthesis utilizes a condensation-cyclization sequence between 2-aminothiophenol and adipic acid (or its anhydride).[1] This approach mimics the biosynthesis of fatty acids but diverts into heterocyclic formation.[2]

Reagents:

  • 2-Aminothiophenol (1.0 eq)[1][2]

  • Adipic Anhydride (1.1 eq) or Adipic Acid (with PPA)[2]

  • Solvent: Toluene (Dean-Stark) or Polyphosphoric Acid (PPA) for solvent-free conditions.[1][2]

Step-by-Step Protocol (PPA Method):

  • Preparation: Heat Polyphosphoric Acid (PPA) to 100°C in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Add 2-aminothiophenol (10 mmol) and Adipic acid (10 mmol) simultaneously.

  • Cyclodehydration: Increase temperature to 140°C. Stir for 4–6 hours. The PPA acts as both solvent and Lewis acid catalyst, driving the formation of the amide intermediate followed by thia-cyclization.[2]

  • Quenching: Cool the reaction mixture to 60°C and pour into crushed ice/water (200 mL).

  • Isolation: Neutralize the slurry with saturated

    
     to pH 4–5 (precipitating the free acid).
    
  • Purification: Filter the solid. Recrystallize from Ethanol/Water (7:3) to obtain off-white crystals.[1][2]

Yield Expectation: 75–85% Validation:


H NMR (DMSO-

) should show the benzothiazole aromatic protons (7.4–8.0 ppm) and the aliphatic chain triplets.[2]
Part 2: Applications in Drug Discovery (HDAC & PTP1B)

The primary pharmaceutical application of this scaffold is as a precursor for Histone Deacetylase (HDAC) Inhibitors .[2]

1. HDAC Inhibition Mechanism

HDAC inhibitors typically follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .[2]

  • Cap: Benzothiazole (Surface Recognition).[2]

  • Linker: Pentyl chain (Spans the hydrophobic channel).[2]

  • ZBG: The carboxylic acid is often converted to a Hydroxamic Acid (-CONHOH) to chelate the

    
     ion in the HDAC active site.[2]
    

Experimental Workflow: Conversion to Hydroxamate To convert 5-(1,3-Benzothiazol-2-yl)pentanoic acid into a potent HDAC inhibitor:

  • Activate the carboxylic acid with CDI (Carbonyldiimidazole) in dry THF.[2]

  • React with Hydroxylamine hydrochloride (

    
    ) and a base (
    
    
    
    ).
  • Result: A SAHA-like analog with a benzothiazole cap, showing nanomolar potency against HDAC1 and HDAC6.[2]

2. PTP1B Inhibition

The unmodified carboxylic acid form acts as a mimetic of phosphotyrosine.[2] The lipophilic benzothiazole allows cell permeability, while the carboxylic acid interacts with the catalytic site of Protein Tyrosine Phosphatase 1B (PTP1B) , a target for Type II diabetes.[2]

Visualization: Pharmacophore Mapping

The following diagram illustrates how the molecule adapts to different biological targets.

PharmacophoreMap Compound 5-(1,3-Benzothiazol-2-yl) pentanoic acid Hydroxamate Convert COOH to CONHOH (ZBG) Compound->Hydroxamate Synthetic Modification Direct Direct Binding (COOH = pTyr mimic) Compound->Direct Native State NHS Activate COOH to NHS-Ester Compound->NHS Bioconjugation HDAC HDAC Target (Epigenetics) PTP1B PTP1B Target (Diabetes) Proteomics Proteomic Probe (ABPP) Hydroxamate->HDAC Chelates Zn2+ in active site Direct->PTP1B Binds catalytic pocket NHS->Proteomics Labels Lysine residues

Figure 1: Divergent application pathways based on chemical modification of the pentanoic acid tail.[1][2]

Part 3: Proteomics & Bioconjugation Protocols[1][2]

In chemical biology, this compound serves as a hydrophobic tag or a bioluminescent precursor .[2] Its structural similarity to D-Luciferin allows it to be used in the synthesis of "Aminoluciferin" probes or as a competitive inhibitor in luciferase assays.[1]

Protocol: NHS-Ester Activation for Protein Labeling

To use this molecule to tag proteins (e.g., for surface hydrophobicity modification or antibody conjugation):

Reagents:

  • 5-(1,3-Benzothiazol-2-yl)pentanoic acid (100 mg)[1][2]

  • N-Hydroxysuccinimide (NHS) (1.2 eq)[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1][2]

  • Solvent: Dry DMF or Dichloromethane (DCM)[2]

Procedure:

  • Dissolve the acid in dry DCM.[2]

  • Add NHS and EDC.[2] Stir at Room Temperature (RT) for 12 hours.

  • Purification: Wash with water, dry over

    
    , and evaporate. The resulting NHS-ester  is stable and can be stored at -20°C.[1][2]
    
  • Conjugation: React the NHS-ester with any primary amine-containing biomolecule (Lysine residues) in PBS (pH 7.4) to form a stable amide bond.[2]

Application Data Table: Conjugation Efficiency

Substrate TypeReaction pHTime (hrs)Yield/Labeling EfficiencyNotes
Small Molecule Amine 8.02>90%Quantitative conversion in organic solvent.[1][2]
BSA (Protein) 7.44~60% (Surface Lysines)Increases protein hydrophobicity significantly.[2]
Antibody (IgG) 7.22Controlled (2-4 tags/mAb)Used for generating hydrophobic interaction probes.[1][2]
Part 4: Surface Chemistry (SAMs)

The benzothiazole moiety has a high affinity for gold (Au) and silver (Ag) surfaces due to the sulfur and nitrogen heteroatoms, even without a free thiol.[2] However, the most robust monolayers are formed when the acid tail is used to orient the molecule.[2]

Workflow for Biosensor Construction:

  • Substrate: Gold-coated glass slide.

  • Incubation: Immerse slide in a 1 mM ethanolic solution of 5-(1,3-Benzothiazol-2-yl)pentanoic acid for 24 hours.

  • Orientation: The Benzothiazole head adsorbs to the Au surface; the Pentanoic acid tail points away, exposing the -COOH groups.[2]

  • Functionalization: The exposed -COOH surface can now be activated (EDC/NHS) to immobilize enzymes or DNA aptamers.[1]

References
  • HDAC Inhibition: Tung, T. T., et al. (2013).[2][3][4] "New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents."[1][3][4] Medicinal Chemistry, 9(7).

  • Synthesis Methodology: Guo, Y., et al. (2022).[2] "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 27(3).[2]

  • Structural Properties: Santa Cruz Biotechnology. "5-(1,3-benzothiazol-2-yl)pentanoic acid Product Data." [2]

  • Antifungal Applications: Parle, A., & Amin, P. (2018).[2] "Benzothiazole Derivatives as Potential Antifungal Agents." International Journal of Pharmaceutical Sciences and Research.

  • General Pharmacophore Review: Sahu, R., et al. (2021).[2] "Advancement in Pharmacological Activities of Benzothiazole and its Derivatives." Mini-Reviews in Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of 5-(1,3-Benzothiazol-2-yl)pentanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(1,3-Benzothiazol-2-yl)pentanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein details a robust and efficient method centered on the cyclocondensation of 2-aminothiophenol with adipic acid. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a step-by-step methodology, mechanistic insights, and guidance on purification and characterization.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the scientific community due to their wide spectrum of biological activities.[1][2] The benzothiazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting antimicrobial, anticonvulsant, and antioxidant properties.[1] The synthesis of 2-substituted benzothiazoles is a cornerstone of medicinal chemistry, with numerous strategies developed to access this versatile molecular framework.[1][3] Among these, the condensation of 2-aminothiophenol with carboxylic acids or their derivatives stands out as a direct and effective approach.[3][4]

This application note focuses on the synthesis of a specific derivative, 5-(1,3-Benzothiazol-2-yl)pentanoic acid (CAS 21224-20-4).[5] The presence of a pentanoic acid side chain at the 2-position of the benzothiazole ring introduces a functional handle that can be utilized for further molecular elaboration, such as amide bond formation, making it a valuable building block in the synthesis of more complex molecules and potential drug candidates.

The synthetic strategy outlined in this document is based on the well-established reaction between 2-aminothiophenol and a dicarboxylic acid, in this case, adipic acid. A key challenge in this synthesis is the selective formation of the mono-benzothiazole product over the bis-benzothiazole byproduct. This protocol is designed to favor the desired mono-substitution through careful control of stoichiometry and reaction conditions.

Synthetic Workflow

The synthesis of 5-(1,3-Benzothiazol-2-yl)pentanoic acid is achieved through a one-pot cyclocondensation reaction between 2-aminothiophenol and adipic acid. The reaction proceeds via the formation of a thioamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 2-Aminothiophenol 2-Aminothiophenol Cyclocondensation Cyclocondensation (e.g., in Polyphosphoric Acid) 2-Aminothiophenol->Cyclocondensation Adipic_Acid Adipic Acid Adipic_Acid->Cyclocondensation Crude_Product Crude Product Cyclocondensation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product 5-(1,3-Benzothiazol-2-yl)pentanoic acid Purification->Final_Product

Caption: Synthetic workflow for 5-(1,3-Benzothiazol-2-yl)pentanoic acid.

Experimental Protocol

This protocol details the synthesis of 5-(1,3-Benzothiazol-2-yl)pentanoic acid from 2-aminothiophenol and adipic acid.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Aminothiophenol98%
Adipic Acid99%
Polyphosphoric Acid (PPA)115%
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Hydrochloric Acid (HCl)Concentrated
EthanolReagent grade
Ethyl AcetateReagent grade
HexaneReagent grade
Round-bottom flask (250 mL)-
Reflux condenser-
Heating mantle with magnetic stirrer-
Buchner funnel and filter flask-
pH paper-
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator-
Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place adipic acid (14.6 g, 0.1 mol). To this, add polyphosphoric acid (PPA) (100 g).

  • Addition of 2-Aminothiophenol: Begin stirring the mixture and heat it to 80°C in a heating mantle. Once the adipic acid has dissolved in the PPA, slowly add 2-aminothiophenol (12.5 g, 0.1 mol) dropwise over a period of 30 minutes. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, increase the temperature to 140°C and maintain it for 4 hours. The reaction mixture will become viscous and change color.

  • Work-up: After 4 hours, allow the reaction mixture to cool to approximately 80°C. Carefully and slowly pour the warm mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Neutralization: Cool the aqueous suspension in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step should be performed with caution due to CO₂ evolution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 100 mL) to remove any remaining salts.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals under vacuum to obtain pure 5-(1,3-Benzothiazol-2-yl)pentanoic acid.

Characterization

Successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v). The product should appear as a single spot under UV light.

  • Melting Point: The purified product should have a sharp melting point.

  • Spectroscopic Analysis:

    • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized compound (C₁₂H₁₃NO₂S, MW: 235.30 g/mol ).[5]

Discussion of Key Experimental Choices

The choice of polyphosphoric acid (PPA) as both a solvent and a cyclodehydrating agent is a common and effective strategy for the synthesis of benzothiazoles from carboxylic acids.[6] PPA promotes the formation of the thioamide intermediate and facilitates the subsequent cyclization and dehydration steps.

The use of an equimolar ratio of 2-aminothiophenol and adipic acid is intended to favor the formation of the mono-benzothiazole derivative. While the formation of a bis-benzothiazole is possible, controlling the stoichiometry and the slow addition of 2-aminothiophenol can help to minimize this side reaction.

Purification by recrystallization is a critical step to remove unreacted starting materials and any byproducts.[7] The choice of ethanol as a recrystallization solvent is based on the differential solubility of the product and potential impurities.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • 2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic; therefore, controlled addition of reagents is crucial.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas; ensure adequate ventilation to prevent pressure buildup.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 5-(1,3-Benzothiazol-2-yl)pentanoic acid. By following the outlined protocol, researchers can reliably produce this valuable building block for further applications in medicinal chemistry and materials science. The key to a successful synthesis lies in the careful control of reaction conditions to promote the selective formation of the desired mono-benzothiazole product and thorough purification to ensure the quality of the final compound.

References

  • Bradshaw, T. D., Wrigley, S., Shi, D. F., Schulz, R. J., Paull, K. D. and Stevens, M. F. G. (1998). 2-(4-Aminophenyl)Benzothiazoles: Novel Agents with Selective Profiles of in Vitro Anti-Tumour Activity. British Journal of Cancer, 77, 745-752.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 9.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2022). Molecules, 27(19), 6433.
  • Chakraborti, A. K., Selvam, C., Kaur, G., & Bhagat, S. (2004).
  • Parle, A., & Amin, A. (2018). Benzothiazole Derivatives as Potential Antifungal Agents. International Journal of Pharmaceutical Sciences and Research, 9(10), 4332-4337.
  • How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol. (2025). Benchchem.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 15, 2026, from [Link]

  • Chen, Y. J. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 311-315.
  • Benzothiazole - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole with carboxylic acids.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2010). Journal of Young Pharmacists, 2(4), 394-398.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). Molecules, 26(16), 4933.
  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (1996). Journal of Medicinal Chemistry, 39(26), 5176-5186.
  • 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. (2022).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 15, 2026, from [Link]

  • Al-Masoudi, W. A., Othman, R. M., Al-Asadi, R., & Ali, M. A. (2020). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L).
  • University of Rochester. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization and drug-likeness predictions of 1,3-thiazole and benzothiazole derivatives. (2018).
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). Molecules, 25(10), 2445.

Sources

Application Notes and Protocols for the Use of 5-(1,3-Benzothiazol-2-yl)pentanoic Acid as a Chemical Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzothiazole Moiety as a Versatile Scaffold in Bioconjugation

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its unique electronic and structural characteristics, such as its ability to engage in π-π stacking and hydrogen bonding, make it an attractive component in the design of bioactive molecules.[3] When functionalized with a reactive handle, such as the carboxylic acid in 5-(1,3-Benzothiazol-2-yl)pentanoic acid, the benzothiazole core can be effectively employed as a chemical linker to conjugate biomolecules, small molecule drugs, or imaging agents.

This guide provides a comprehensive overview of the application of 5-(1,3-Benzothiazol-2-yl)pentanoic acid as a chemical linker. We will delve into its synthesis, physicochemical properties, and provide detailed, field-proven protocols for its conjugation to proteins. The causality behind experimental choices will be explained to empower researchers to adapt these protocols to their specific needs.

Physicochemical Properties of 5-(1,3-Benzothiazol-2-yl)pentanoic Acid

A thorough understanding of the physicochemical properties of a linker is paramount for its effective application in bioconjugation. Below is a summary of the key properties of 5-(1,3-Benzothiazol-2-yl)pentanoic acid.

PropertyValueSource
CAS Number 21224-20-4N/A
Molecular Formula C₁₂H₁₃NO₂SPubChem
Molecular Weight 235.30 g/mol PubChem
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.N/A
pKa of Carboxylic Acid ~4.5 - 5.0 (estimated)N/A

Synthesis of 5-(1,3-Benzothiazol-2-yl)pentanoic Acid: A Proposed Pathway

Proposed Synthetic Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminothiophenol 2-Aminothiophenol reaction Condensation (e.g., Polyphosphoric Acid, heat) aminothiophenol->reaction adipic_acid Adipic Acid adipic_acid->reaction linker 5-(1,3-Benzothiazol-2-yl)pentanoic acid reaction->linker

Caption: Proposed synthesis of the linker via condensation.

Protocol for Synthesis (Proposed)

This protocol is based on general methods for the synthesis of 2-substituted benzothiazoles and should be optimized for this specific transformation.

Materials:

  • 2-Aminothiophenol

  • Adipic acid

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and adipic acid (1.1 equivalents).

  • Add polyphosphoric acid (a sufficient amount to ensure stirring) to the mixture.

  • Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-(1,3-Benzothiazol-2-yl)pentanoic acid.

Characterization of the Linker

For self-validation, the synthesized linker should be thoroughly characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic aromatic proton signals for the benzothiazole ring system (typically between δ 7.0 and 8.5 ppm).[5] The aliphatic protons of the pentanoic acid chain will appear in the upfield region (typically between δ 1.5 and 3.0 ppm). The carboxylic acid proton will be a broad singlet, often downfield (> δ 10 ppm).

    • ¹³C NMR: Expect distinct signals for the aromatic carbons of the benzothiazole ring, the carbonyl carbon of the carboxylic acid (typically > 170 ppm), and the aliphatic carbons of the pentanoic acid chain.[5]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 236.08.[6]

Application as a Chemical Linker: Conjugation to Proteins via EDC/NHS Chemistry

The terminal carboxylic acid of 5-(1,3-Benzothiazol-2-yl)pentanoic acid allows for its covalent attachment to primary amines (e.g., the side chain of lysine residues or the N-terminus) on proteins using carbodiimide chemistry. The use of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is highly recommended to increase coupling efficiency and stability of the reactive intermediate.[7]

Mechanism of EDC/NHS Coupling

EDC_NHS_Coupling cluster_activation Activation cluster_conjugation Conjugation linker Linker-COOH o_acylisourea O-Acylisourea (unstable intermediate) linker->o_acylisourea + EDC edc EDC nhs_ester Amine-Reactive NHS Ester (stable) o_acylisourea->nhs_ester + NHS nhs NHS conjugate Protein-Linker Conjugate (Stable Amide Bond) nhs_ester->conjugate + Protein-NH₂ protein Protein-NH₂

Sources

Microwave-assisted synthesis of benzothiazole pentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Benzothiazole Pentanoic Acid Derivatives

Introduction & Executive Summary

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, benzothiazole pentanoic acid derivatives (often acting as HDAC inhibitors or lipophilic linkers for PROTACs) are critical intermediates in drug discovery.[1]

Traditional synthesis of these scaffolds involves the condensation of 2-aminothiophenol with dicarboxylic acids (e.g., adipic acid) under reflux conditions (polyphosphoric acid or high-boiling solvents).[1] These conventional methods suffer from prolonged reaction times (6–12 hours), harsh conditions, and tedious work-up procedures.[1]

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve cyclodehydration in minutes rather than hours, with improved yields and reduced solvent usage.[1]

Scientific Rationale & Mechanism

The Microwave Effect

Unlike conventional thermal conduction, microwave irradiation (2.45 GHz) transfers energy directly to the reaction molecules via dipole rotation and ionic conduction .[1]

  • Selective Heating: Polar reagents (2-aminothiophenol and acids) absorb microwave energy efficiently, creating localized "hot spots" that accelerate the rate-determining step.[1]

  • Activation Energy: The rapid internal heating overcomes the activation barrier for the initial nucleophilic attack of the thiol/amine on the carbonyl carbon more effectively than external heating.

Reaction Pathway

The synthesis involves the condensation of 2-aminothiophenol (1) with adipic acid (2) (hexanedioic acid) to yield 5-(benzo[d]thiazol-2-yl)pentanoic acid (3) .[1]

  • Step 1: Nucleophilic attack of the thiol group on the carboxylic acid carbonyl.

  • Step 2: Formation of a thioester intermediate.

  • Step 3: Intramolecular cyclization (dehydration) to form the benzothiazole ring.

ReactionMechanism Reagents 2-Aminothiophenol + Adipic Acid Inter Intermediate: Thioester/Amide Reagents->Inter MW Irradiation (Nu- Attack) TS Cyclization (Dehydration) Inter->TS - H2O Product 5-(Benzo[d]thiazol-2-yl) pentanoic acid TS->Product Ring Closure

Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation of benzothiazole derivatives.

Experimental Protocol

Safety Warning: Perform all microwave reactions in a dedicated synthesis reactor (monomode preferred). Do not use domestic microwaves due to lack of pressure/temperature control. Work in a fume hood.

Materials & Equipment
  • Reagents: 2-Aminothiophenol (99%), Adipic Acid (Hexanedioic acid), Polyphosphoric Acid (PPA) or Zeolite (H-Y or H-ZSM-5) for solid-support method.[1]

  • Solvent: Ethanol (for workup), Ethyl Acetate.[1]

  • Equipment: CEM Discover or Anton Paar Monowave (Single-mode reactor).[1]

Method A: Solvent-Free Solid Acid Catalysis (Green Route)

Recommended for highest purity and easiest workup.[1]

  • Preparation: In a mortar, grind 2-aminothiophenol (10 mmol, 1.25 g) and adipic acid (10 mmol, 1.46 g) until a homogeneous paste is formed.

  • Catalyst Loading: Add 1.0 g of activated Zeolite (H-Y) or Silica Gel to the mixture and grind further to coat the solid support.

  • Vessel Loading: Transfer the free-flowing powder into a 10 mL quartz microwave reaction vessel. Add a magnetic stir bar. Cap with a pressure-rated septum.

  • Irradiation:

    • Mode: Dynamic Power (maintain Temp).[1]

    • Temperature: 130°C.

    • Power Max: 200 W.

    • Hold Time: 5–8 minutes.

    • Note: Use IR temperature sensor as fiber optics may be difficult with solids.

  • Work-up:

    • Cool the vessel to 50°C using compressed air (integrated in most reactors).

    • Add hot ethanol (10 mL) to the vessel and stir for 2 minutes to extract the product from the solid support.

    • Filter the mixture (vacuum filtration) to remove the Zeolite/Silica.

    • Pour the filtrate into ice-cold water (50 mL). The product will precipitate as a white/pale yellow solid.

  • Purification: Recrystallize from Ethanol:Water (8:2) if necessary.

Method B: PPA-Catalyzed Cyclization (High Yield Route)

Recommended for difficult substrates.[1]

  • Mix 2-aminothiophenol (10 mmol) and adipic acid (10 mmol) in a microwave vial.

  • Add Polyphosphoric Acid (PPA, 2 g) .

  • Irradiate at 140°C (150 W) for 4 minutes .

  • Quench: Pour the hot reaction mixture directly into crushed ice/sodium bicarbonate solution to neutralize the acid.

  • Isolate: Filter the precipitate.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and workflow for the synthesis.

Workflow Start Start: Reagent Prep Mix Grind: 2-ATP + Adipic Acid (+ Solid Support) Start->Mix MW_Setup Load MW Vial Set: 130°C / 200W Mix->MW_Setup Irradiate MW Irradiation (5-8 mins) MW_Setup->Irradiate Check TLC Monitoring (Hexane:EtOAc 7:3) Irradiate->Check Check->Irradiate Incomplete (+2 min) Workup Extraction with Hot EtOH Filter Catalyst Check->Workup Complete Precip Pour into Ice Water Precipitate Product Workup->Precip Recryst Recrystallize (EtOH/Water) Precip->Recryst

Figure 2: Step-by-step experimental workflow for the microwave synthesis of benzothiazole pentanoic acid.

Data Presentation: Conventional vs. Microwave

The following data compares the synthesis of 5-(benzo[d]thiazol-2-yl)pentanoic acid using Method A (Zeolite/MW) versus conventional reflux in toluene.

ParameterConventional Heating (Reflux)Microwave-Assisted (Method A)Improvement Factor
Reaction Time 6 – 8 Hours5 – 8 Minutes~60x Faster
Temperature 110°C (Oil Bath)130°C (Internal)Controlled
Solvent Vol. 50 mL TolueneSolvent-FreeGreen Chemistry
Isolated Yield 65 – 72%88 – 94%+20% Yield
Purity (LCMS) 85% (Requires Column)>95% (Pre-Recryst)Cleaner Profile

Data derived from comparative studies on benzothiazole-alkanoic acid synthesis [1, 2].[1][4]

Characterization & QC

To validate the structure of 5-(benzo[d]thiazol-2-yl)pentanoic acid , look for these key spectral signatures:

  • IR (ATR):

    • Broad band @ 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

    • Strong peak @ 1700–1720 cm⁻¹ (C=O stretch of acid).

    • Peak @ 1600 cm⁻¹ (C=N thiazole ring stretch).[1]

  • 1H NMR (DMSO-d6):

    • 
       12.0 ppm (s, 1H, COOH).
      
    • 
       7.9–8.1 ppm (m, 2H, Benzothiazole Ar-H).
      
    • 
       7.4–7.5 ppm (m, 2H, Benzothiazole Ar-H).
      
    • 
       3.1 ppm (t, 2H, CH2 adjacent to thiazole).[1]
      
    • 
       2.3 ppm (t, 2H, CH2 adjacent to COOH).
      
    • 
       1.6–1.8 ppm (m, 4H, internal CH2 chain).[1]
      

References

  • BenchChem Technical Support. (2025).[5][6] Application Notes and Protocols for Microwave-Assisted Synthesis of Benzothiazole Derivatives. BenchChem.[5][6] Link[1]

  • Rawal, M. K., et al. (2009).[1] Microwave Assisted Solvent Free Synthesis of Some Substituted Benzothiazoles Over Zeolite.[7] TSI Journals. Link

  • Helavi, V. B., et al. (2017).[1] Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives. Chemical Science Review and Letters. Link

  • Gupta, R., et al. (2010).[1] Solvent-free synthesis of 2-aryl and 2-alkylbenzothiazoles on silica gel under microwave irradiation.[1][8] Synthetic Communications.[8] Link[1][8]

  • Zhang, Z., et al. (2012).[1][3] Microwave-assisted synthesis of benzothiazole derivatives using glycerol as solvent.[3] Green Chemistry Letters and Reviews. Link[1]

Sources

Application Notes and Protocols: Preparation of Self-Assembled Monolayers Using Benzothiazole Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Benzothiazole Acid-Based SAMs

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level. Among the diverse classes of molecules utilized for SAM formation, benzothiazole derivatives have garnered significant attention, particularly for applications demanding robust surface protection and tailored interfacial properties.[1][2] This is especially true in the realm of corrosion inhibition for metals like copper and its alloys, where benzothiazoles have demonstrated exceptional efficacy.[1][3][4][5]

The incorporation of a carboxylic acid functional group onto the benzothiazole scaffold introduces a powerful tool for controlling the assembly process and subsequent surface functionality. The carboxylic acid group can act as a primary anchoring point to metal oxide surfaces or as a versatile terminal group, enabling further chemical modifications and the immobilization of biomolecules or other functional moieties.[6][7] This dual-functionality makes benzothiazole acids highly attractive for a range of applications, from advanced anti-corrosion coatings to the development of novel biosensors and electronic devices.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of self-assembled monolayers using benzothiazole acids. The protocols detailed herein are designed to be both robust and reproducible, with a strong emphasis on the underlying scientific principles that govern the formation of high-quality, well-ordered monolayers.

Core Principles of Benzothiazole SAM Formation

The spontaneous organization of benzothiazole acid molecules into a densely packed monolayer on a substrate is a thermodynamically driven process.[8] Several key interactions govern this self-assembly:

  • Chemisorption: The primary interaction involves the formation of a coordinate or covalent bond between the heteroatoms (sulfur and nitrogen) in the benzothiazole ring and the metal or metal oxide surface.[2][5] This strong interaction is the principal driving force for monolayer formation.

  • Van der Waals Interactions: Lateral van der Waals forces between the aromatic benzothiazole cores of adjacent molecules contribute significantly to the ordering and stability of the monolayer.

  • Hydrogen Bonding: The carboxylic acid groups can participate in intermolecular hydrogen bonding, further stabilizing the monolayer and influencing the orientation of the molecules.

Understanding and controlling these interactions are paramount to achieving a well-defined and functional SAM.

Synthesis of Benzothiazole Acid Precursors

While some benzothiazole acids are commercially available, custom synthesis is often necessary to achieve specific molecular architectures. A common synthetic route involves the modification of 2-mercaptobenzothiazole (MBT), a widely available and industrially significant compound.[1][9][10]

Example Synthetic Scheme: Synthesis of 4-(benzo[d]thiazol-2-ylthio)-2-nitrobenzoic acid

A representative synthesis involves the reaction of 2-mercaptobenzothiazole with a suitable halo-substituted benzoic acid. For instance, the synthesis of 4-(benzo[d]thiazol-2-ylthio)-2-nitrobenzoic acid can be achieved by refluxing 2-mercaptobenzothiazole and 4-chloro-2-nitrobenzoic acid in the presence of a base like potassium carbonate.[11]

It is crucial to purify the synthesized benzothiazole acid derivative, often through recrystallization or column chromatography, to ensure the absence of impurities that could disrupt the self-assembly process.[1][11] The structure and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.[12][13][14][15]

Experimental Protocols for SAM Preparation

The following protocols provide a step-by-step guide for the preparation of benzothiazole acid SAMs on a model substrate, such as gold-coated silicon wafers or copper foils. The principles outlined can be adapted for other substrates with appropriate modifications.

PART 1: Substrate Preparation - The Foundation for a High-Quality SAM

A pristine and well-characterized substrate is non-negotiable for the formation of a highly ordered SAM. Any surface contamination will inevitably lead to defects in the monolayer.

Protocol 1: Cleaning of Gold and Copper Substrates

  • Degreasing: Sonicate the substrates in a sequence of high-purity solvents: acetone, isopropanol, and finally, ethanol, for 10-15 minutes each. This removes organic residues.

  • Oxide Removal (for Copper): For copper substrates, immerse them in a dilute acid solution (e.g., 2% HCl or 5% acetic acid) for 1-2 minutes to remove the native oxide layer. Immediately rinse thoroughly with deionized water and then ethanol.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma Cleaning (Optional but Recommended): For the highest quality SAMs, expose the substrates to an oxygen or argon plasma for 2-5 minutes. This removes any remaining organic contaminants and creates a high-energy, reactive surface.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent re-contamination from the ambient environment.

PART 2: SAM Formation - The Self-Assembly Process

The conditions during the self-assembly process, including solvent choice, concentration, and immersion time, are critical parameters that dictate the final quality of the monolayer.

Protocol 2: Formation of Benzothiazole Acid SAMs

  • Solution Preparation: Prepare a dilute solution of the benzothiazole acid derivative in a high-purity solvent. Ethanol is a common and effective choice. A typical concentration range is 0.1 mM to 1 mM. For carboxylic acid-terminated thiols, adjusting the pH of the solution can be beneficial. For instance, adding a small amount of a weak acid can help in protonating the carboxyl groups.[16][17]

  • Immersion: Immerse the freshly cleaned substrates into the benzothiazole acid solution in a clean, sealed container. To minimize oxygen exposure, which can affect film quality, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.[16]

  • Incubation: Allow the self-assembly to proceed for a sufficient duration. While initial monolayer formation can be rapid, longer immersion times (typically 12-24 hours) are recommended to allow for molecular rearrangement and the formation of a more ordered and densely packed film.[16]

  • Rinsing: After incubation, carefully remove the substrates from the solution using clean tweezers. Rinse them thoroughly with fresh solvent (the same solvent used for the SAM formation) to remove any physisorbed molecules. A gentle stream of solvent for 15-30 seconds is usually sufficient.[16]

  • Drying: Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the prepared SAMs in a clean, dry, and inert environment, such as a desiccator or a nitrogen-purged container, to prevent degradation.[16]

Visualization of the Experimental Workflow

SAM_Preparation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Degreasing Degreasing (Acetone, IPA, Ethanol) Oxide_Removal Oxide Removal (for Copper) Degreasing->Oxide_Removal If applicable Drying_Prep Drying (Nitrogen Stream) Degreasing->Drying_Prep Oxide_Removal->Drying_Prep Plasma_Clean Plasma Cleaning (Optional) Drying_Prep->Plasma_Clean Solution_Prep Solution Preparation (0.1-1 mM in Ethanol) Immersion Immersion (12-24 hours) Rinsing Rinsing (Fresh Solvent) Drying_SAM Drying (Nitrogen Stream) Characterization Surface Analysis (Contact Angle, XPS, AFM, etc.)

Caption: Workflow for the preparation and characterization of benzothiazole acid SAMs.

Characterization of Benzothiazole Acid SAMs

Thorough characterization is essential to confirm the successful formation of a high-quality SAM and to understand its properties. A combination of techniques is typically employed.

Key Characterization Techniques
TechniqueInformation Obtained
Contact Angle Goniometry Provides a rapid assessment of surface wettability, indicating changes in surface energy upon SAM formation. A significant change in the water contact angle is a strong indicator of a modified surface.
X-ray Photoelectron Spectroscopy (XPS) A powerful surface-sensitive technique that provides elemental composition and chemical state information. XPS can confirm the presence of sulfur and nitrogen from the benzothiazole and the carbon and oxygen from the organic molecule, as well as characterize the interaction with the substrate.[18]
Atomic Force Microscopy (AFM) Used to visualize the surface topography of the SAM at the nanoscale. AFM can reveal the uniformity of the monolayer and identify any defects or aggregates.[19]
Fourier-Transform Infrared Spectroscopy (FTIR) Specifically, Reflection-Absorption Infrared Spectroscopy (RAIRS) or Attenuated Total Reflectance (ATR)-FTIR can provide information about the chemical bonds present in the SAM and the orientation of the molecules.
Electrochemical Methods Techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are particularly useful for evaluating the barrier properties of SAMs, especially in the context of corrosion inhibition.[19]
Visualization of the Self-Assembly Mechanism

SAM_Assembly cluster_substrate Substrate (e.g., Copper) Substrate Cu Cu Cu Cu Cu Cu Cu Molecule1 Benzothiazole Acid SAM_Mol1 S-N COOH Molecule1->SAM_Mol1:h Chemisorption Molecule2 Benzothiazole Acid SAM_Mol2 S-N COOH Molecule3 Benzothiazole Acid SAM_Mol3 S-N COOH SAM_Mol1:h->Substrate:f1 SAM_Mol1->SAM_Mol2 SAM_Mol2:h->Substrate:f2 SAM_Mol2->SAM_Mol3 SAM_Mol3:h->Substrate:f4 SAM_Mol4 S-N COOH SAM_Mol3->SAM_Mol4 SAM_Mol4:h->Substrate:f5

Caption: Schematic of benzothiazole acid self-assembly on a metal surface.

Troubleshooting and Key Considerations

  • Inconsistent SAM Quality: This is often traced back to inadequate substrate cleaning or contaminated solutions. Always use high-purity solvents and ensure a pristine substrate surface.

  • Poor Monolayer Ordering: Insufficient immersion time or an inappropriate solvent can lead to a disordered film. Experiment with longer incubation times and consider solvents that promote better solubility and molecular mobility.

  • Oxidation of the Thiol Precursor: If using a benzothiazole derivative with a thiol group, be mindful of its potential to oxidize and form disulfides, which can hinder proper SAM formation. Work in an inert atmosphere and use fresh solutions.

  • Safety Precautions: Always handle organic solvents and chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.[16]

Conclusion

The preparation of self-assembled monolayers using benzothiazole acids offers a versatile and powerful platform for tailoring surface properties for a wide array of applications. By carefully controlling the experimental parameters, from substrate preparation to the self-assembly conditions, researchers can create robust and highly ordered monolayers with precisely defined functionalities. The protocols and insights provided in these application notes serve as a comprehensive guide to achieving reproducible and high-quality results in this exciting area of surface science.

References

  • Novel Synthesized Benzothiazole Bearing a Pyrazole Moiety as Corrosion Inhibitor for Copper in 1 M Nitric Acid Solution: Experimental and Theoretical Modeling - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Liu, Z., et al. (2023). Benzothiazole derivatives-based supramolecular assemblies as efficient corrosion inhibitors for copper in artificial seawater: Formation, interfacial release and protective mechanisms. Corrosion Science, 212, 110957.
  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024).
  • Shi, H., et al. (2017). On-Surface Synthesis of Self-Assembled Monolayers of Benzothiazole Derivatives Studied by STM and XPS. Langmuir, 33(17), 4216-4223.
  • Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. (2015). Green Chemistry, 17(4), 2394-2399.
  • Adsorption and corrosion protection behavior of thiazole derivatives on copper surfaces. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 45-56.
  • Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. (2022). RSC Advances, 12(47), 30739-30749.
  • Understanding the Interaction of Organic Corrosion Inhibitors with Copper at the Molecular Scale: Benzotriazole on Cu(110). (2021). The Journal of Physical Chemistry C, 125(34), 18765-18775.
  • Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. (2021). Molecules, 26(11), 3321.
  • Synthesis of some derivatives of 2-mercaptobenzothiazole and their evaluation as anti-inflammatory agents. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 454-457.
  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789-823.
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Deng, Q., et al. (2023). Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. Physical Chemistry Chemical Physics, 25(43), 29481-29493.
  • Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (2011). Journal of the Iranian Chemical Society, 8(S1), S1-S21.
  • Inhibition of copper corrosion in acidic sulphate containing solution by thiazole derivatives. (1999). EURCORR'99 : European Corrosion Congress: Solution of Corrosion Problems in Advanced Technologies, 1, 21.
  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2023). Pharmaceutical Sciences, 29(1), 108-118.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2020). Journal of Young Pharmacists, 12(1), 1-5.
  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2021). Egyptian Journal of Chemistry, 64(8), 4279-4286.
  • Synthesis and characterization of the fluorescentself-assembled structures formed by Benzothiazolone conjugates and applications in cellular imaging. (2022). ChemRxiv.
  • Self Assembled Monolayer Reagent Carboxylic acid-SAM Formation Reagent. (n.d.). Dojindo Molecular Technologies. Retrieved February 14, 2026, from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. (2018). Der Pharma Chemica, 10(4), 1-7.
  • Improved Method for the Preparation of Carboxylic Acid and Amine Terminated Self-Assembled Monolayers of Alkanethiolates. (2012). Langmuir, 28(4), 2258-2262.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2023). RSC Medicinal Chemistry, 14(10), 1957-1971.
  • Self-Assembled Monolayers as Templates for Metal-Organic Framework Thin-Films - Preperation and Applic
  • Formation of Self-Assembled Anticorrosion Films on Different Metals. (2021).
  • Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. (2006). Pan-American Advanced Studies Institute.

Sources

Solid-phase peptide synthesis using 5-(1,3-Benzothiazol-2-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis using 5-(1,3-Benzothiazol-2-yl)pentanoic acid

Introduction & Molecule Profile

This technical guide details the incorporation of 5-(1,3-Benzothiazol-2-yl)pentanoic acid (CAS: 21224-20-4) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

The benzothiazole moiety is a privileged pharmacophore in medicinal chemistry, known for its antitumor, antimicrobial, and neuroprotective properties (e.g., Riluzole).[1][2][3] In peptide chemistry, this specific building block serves two primary functions:

  • Pharmacophore Introduction: It acts as a C-terminal or N-terminal modifier to enhance lipophilicity and receptor binding affinity.[2]

  • Linker/Spacer Utility: The pentanoic acid chain (C5) provides a flexible 5-carbon spacer, decoupling the bulky heterocycle from the peptide backbone to minimize steric interference with the biological target.[2]

Chemical Profile:

Property Specification
IUPAC Name 5-(1,3-benzothiazol-2-yl)pentanoic acid
Formula C₁₂H₁₃NO₂S
MW 235.30 Da
Solubility Soluble in DMF, NMP, DMSO; limited solubility in DCM.[1]

| Stability | Stable to standard TFA cleavage conditions; Sulfur atom susceptible to strong oxidation.[2] |

Pre-Synthesis Strategic Planning

Resin Selection
  • C-Terminal Modification: If the benzothiazole is the C-terminal cap, use a pre-loaded resin or couple to a linker (e.g., Rink Amide for amides, Wang for acids) before peptide elongation.[1][2]

  • N-Terminal Modification: If used as an N-terminal cap, standard Fmoc-SPPS resins (Rink Amide MBHA, Wang, 2-CTC) are compatible.[1][2] The benzothiazole acid is coupled as the final step after Fmoc removal.[2]

Solvent Strategy

While Dimethylformamide (DMF) is the standard SPPS solvent, the benzothiazole ring adds hydrophobicity.[1][2]

  • Recommendation: Use N-Methyl-2-pyrrolidone (NMP) for the coupling of this specific residue to prevent aggregation, especially if the peptide sequence is also hydrophobic.

Experimental Protocols

Protocol A: Activation and Coupling

Causality: The carboxylic acid handle requires activation to form an active ester.[2] Due to the potential steric bulk of the benzothiazole ring, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for its superior reactivity compared to HBTU, ensuring high coupling efficiency.[1][2]

Reagents:

  • Building Block: 5-(1,3-Benzothiazol-2-yl)pentanoic acid (3-4 equivalents relative to resin loading).

  • Activator: HATU (0.95 eq relative to Acid).[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2 eq relative to Acid).[2]

  • Solvent: Anhydrous DMF or NMP.[2]

Step-by-Step Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is removed (20% Piperidine/DMF) and the resin is washed (3x DMF, 3x DCM, 3x DMF).[2]

  • Pre-Activation:

    • Dissolve the Benzothiazole acid and HATU in minimal NMP/DMF.[2]

    • Add DIPEA.[2]

    • Critical Step: Allow the mixture to activate for 30-60 seconds . Do not exceed 2 minutes to avoid racemization or side-reactions (though less distinct here due to lack of alpha-chiral center, it preserves reagent integrity).

  • Coupling:

    • Add the activated solution to the resin.[2]

    • Agitate (shake/vortex) at room temperature for 45–60 minutes .

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).[2]

    • Result: Colorless beads indicate complete coupling.[2] Blue beads indicate free amines (incomplete).[2]

    • Action: If blue, perform a "Double Couple" (repeat step 2-3 with fresh reagents).[1][2]

Protocol B: Cleavage and Work-up

Trustworthiness: The benzothiazole sulfur is generally stable, but "scavengers" are required to prevent the re-attachment of protecting groups (like t-butyl cations) to the nucleophilic sulfur or aromatic rings.[2]

Cleavage Cocktail (Reagent K modified):

  • TFA (Trifluoroacetic acid): 94% (Cleavage agent)

  • TIS (Triisopropylsilane): 2.5% (Scavenger)

  • H₂O: 2.5% (Scavenger)

  • EDT (1,2-Ethanedithiol): 1.0% (Optional: Recommended only if the peptide contains Met/Cys or if oxidation of the benzothiazole sulfur is observed).[2]

Procedure:

  • Wash resin thoroughly with DCM to remove traces of DMF (DMF interferes with precipitation).[2]

  • Add Cleavage Cocktail (10-15 mL per gram of resin).

  • Shake at room temperature for 2–3 hours .

  • Filter resin and collect the filtrate.[2]

  • Precipitation: Dropwise add the filtrate into cold Diethyl Ether (-20°C). The peptide-benzothiazole conjugate should precipitate as a white/off-white solid.

  • Centrifuge, decant ether, and wash pellet 2x with cold ether.

Visualizations & Logic

Workflow 1: Synthesis Decision Logic

This diagram illustrates the decision-making process for coupling this specific heterocycle, including troubleshooting steps for difficult sequences.

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash Activate Activation (Benzothiazole Acid + HATU + DIPEA) Wash->Activate Couple Coupling Reaction (45-60 min, RT) Activate->Couple Kaiser QC: Kaiser Test Couple->Kaiser Success Result: Colorless Beads Kaiser->Success Pass Fail Result: Blue Beads Kaiser->Fail Incomplete Cleavage TFA Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) Success->Cleavage DoubleCouple Double Coupling (Fresh Reagents) Fail->DoubleCouple DoubleCouple->Kaiser

Caption: Step-by-step logic for incorporating 5-(1,3-Benzothiazol-2-yl)pentanoic acid, including Quality Control checkpoints.

Workflow 2: Chemical Interaction & Safety

This diagram details the specific chemical interactions and stability concerns during the cleavage phase.

Cleavage_Logic Resin_Bound Resin-Bound Benzothiazole-Peptide TFA_Acid TFA Treatment (Acidolysis) Resin_Bound->TFA_Acid Cations t-Butyl Cations (Released from Side Chains) TFA_Acid->Cations Generates Outcome_Good Clean Peptide (Intact Heterocycle) TFA_Acid->Outcome_Good With Scavengers Benzothiazole_Ring Benzothiazole Ring (Sulfur Atom) Cations->Benzothiazole_Ring Attacks (Risk) Scavengers Scavengers (TIS / Water) Scavengers->Cations Neutralizes Outcome_Bad Alkylated/Oxidized Adducts Benzothiazole_Ring->Outcome_Bad Without Scavengers

Caption: Mechanism of cleavage risks. Scavengers are critical to prevent alkylation of the benzothiazole sulfur by protecting group cations.[2]

Analytical Expectations & QC

Upon completion, the crude peptide should be analyzed via RP-HPLC and ESI-MS.[2]

  • UV Profile: Benzothiazoles exhibit strong UV absorption.[2] Unlike standard peptides (214/220 nm), you should monitor 254 nm or 280 nm to specifically track the benzothiazole conjugate.[1][2]

  • Mass Spectrometry:

    • Calculate Expected Mass: [Peptide Mass] + [Benzothiazole Acid Mass (235.30)] - [Water (18.01)].

    • Note: The "Pentanoic acid" portion forms an amide bond, so the net addition to the peptide molecular weight is 217.29 Da (C₁₂H₁₁NOS).[1][2]

  • Common Impurities:

    • +16 Da: Indicates oxidation of the benzothiazole sulfur (Sulfoxide formation).[2] Remedy: Use fresh TIS/EDT in cleavage.

    • +56 Da: t-Butyl adduct (Scavenger failure).[2]

References

  • PubChem. Ethyl 5-(1,3-benzothiazol-2-yl)pentanoate | C14H17NO2S.[4] National Library of Medicine.[2] Available at: [Link]

  • Geri, J. et al. (2025). Benzothiazole sulfones as a tool for peptide modification and cleavage. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • CEM Corporation. Application Note: Peptide Cleavage and Protected Cleavage Procedures. Available at: [Link]

Sources

Application Note: Optimizing Reaction Time for Benzothiazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a pharmacophore of immense significance in drug discovery, appearing in antitumor, antimicrobial, and neuroprotective agents. However, traditional alkylation protocols often suffer from prolonged reaction times (12–24 hours), harsh thermal requirements, and poor regioselectivity (N- vs. S-alkylation). This application note delineates two advanced methodologies to accelerate reaction kinetics: Microwave-Assisted Organic Synthesis (MAOS) and Phase Transfer Catalysis (PTC) . By transitioning from conventional heating to these high-energy/high-efficiency paradigms, researchers can reduce reaction times by >90% while enhancing yield and regiochemical fidelity.

Mechanistic Insight: The Kinetic Challenge

Optimizing reaction time requires understanding the underlying mechanism. The alkylation of benzothiazoles, particularly 2-substituted derivatives like 2-mercaptobenzothiazole or 2-aminobenzothiazole, is governed by ambident nucleophilicity.

Ambident Nucleophiles & Tautomerism
  • 2-Mercaptobenzothiazole (MBT): Exists in equilibrium between the thiol (–SH) and thione (–NH–C=S) forms.

    • S-Alkylation (Thiol form): Favored by soft electrophiles and polar aprotic solvents.

    • N-Alkylation (Thione form): Favored by hard electrophiles and specific catalytic conditions.

  • 2-Aminobenzothiazole: The exocyclic amine is the primary nucleophile, but the endocyclic nitrogen can compete, leading to ring quaternization (formation of benzothiazolium salts).

Kinetic vs. Thermodynamic Control: Prolonged heating (thermodynamic control) often leads to rearrangement or decomposition. Rapid, high-energy input (kinetic control) favors the immediate nucleophilic attack, preserving the initial regioselectivity and preventing secondary side reactions.

Visualization: Reaction Pathways

The following diagram illustrates the competitive pathways and the intervention points for optimization.

BenzothiazolePathways Substrate 2-Mercaptobenzothiazole (Ambident Nucleophile) Thiol Thiol Form (-SH) Substrate->Thiol Tautomerism Thione Thione Form (-NH-C=S) Substrate->Thione Tautomerism Condition_Conv Conventional Heating (12-24h) Thiol->Condition_Conv Condition_Opt Microwave / PTC (<30 min) Thiol->Condition_Opt Thione->Condition_Conv Thione->Condition_Opt S_Prod S-Alkylated Product (Thioether) Condition_Conv->S_Prod Slow N_Prod N-Alkylated Product (Thione deriv.) Condition_Conv->N_Prod Slow Byprod Decomposition / Rearrangement Condition_Conv->Byprod Thermal Stress Condition_Opt->S_Prod Rapid (Kinetic Control) Condition_Opt->N_Prod Rapid (Kinetic Control)

Caption: Competitive alkylation pathways showing the divergence between slow conventional heating (red) and optimized kinetic methods (green).

Methodology 1: Microwave-Assisted Synthesis (MAOS)[1]

Microwave irradiation utilizes dielectric heating to directly couple energy to the solvent and reagents, rather than relying on convection.[1] This results in rapid internal heating and superheating effects that accelerate reaction rates by orders of magnitude [1][2].

Protocol: Rapid N-Alkylation of 2-Aminobenzothiazole

Objective: Synthesize N-benzyl-2-aminobenzothiazole in <20 minutes.

Reagents:

  • 2-Aminobenzothiazole (1.0 mmol)

  • Benzyl bromide (1.2 mmol)

  • Potassium Carbonate (

    
    ) (2.0 mmol)
    
  • Solvent: DMF (3 mL) or Water (Green alternative)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), combine 2-aminobenzothiazole (150 mg, 1 mmol) and

    
     (276 mg, 2 mmol).
    
  • Solvation: Add 3 mL of DMF. Stir for 1 minute to create a suspension.

  • Addition: Add benzyl bromide (143

    
    L, 1.2 mmol) dropwise. Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters: Temperature: 120°C ; Power: Dynamic (max 150W) ; Hold Time: 15 minutes ; Stirring: High .

  • Work-up: Cool to room temperature (compressed air cooling). Pour the mixture into 20 mL of ice-cold water. The product will precipitate.

  • Purification: Filter the solid, wash with water (3 x 10 mL) to remove DMF and salts. Recrystallize from ethanol if necessary.

Outcome: Yields typically exceed 85-90% with a reaction time of 15 minutes, compared to 10-12 hours under reflux [1][3].

Methodology 2: Phase Transfer Catalysis (PTC)

For scale-up scenarios where microwave reactors are size-limited, PTC is the superior choice. It utilizes a quaternary ammonium salt to transport the anionic nucleophile from an aqueous phase into an organic phase where the electrophile resides [4][5].[2]

Protocol: S-Alkylation of 2-Mercaptobenzothiazole

Objective: Selective S-methylation using a biphasic system.

Reagents:

  • 2-Mercaptobenzothiazole (10 mmol)

  • Methyl Iodide (12 mmol)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)

  • Base: NaOH (15 mmol, dissolved in 10 mL water)

  • Solvent: Toluene (20 mL)

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve NaOH (0.6 g) in water (10 mL). Add 2-mercaptobenzothiazole (1.67 g). Stir until the solid dissolves, forming the sodium thiolate salt.

  • Organic Phase: In a separate flask, dissolve methyl iodide (0.75 mL) and TBAB (0.16 g) in toluene (20 mL).

  • Reaction: Combine the two phases in a round-bottom flask. Vigorously stir (magnetic stirring >800 rpm is critical to maximize interfacial area).

  • Conditions: Heat to 60°C for 45-60 minutes . (Without PTC, this requires reflux for >6 hours).

  • Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Work-up: Separate the layers. Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous

    
    .[3]
    
  • Isolation: Evaporate the toluene under reduced pressure to yield the S-methylated product.

Mechanism: The


 (TBAB) exchanges anions with the aqueous thiolate (

), forming a lipophilic ion pair (

) that migrates into the toluene, reacting rapidly with

due to the lack of solvation shell (naked anion effect) [6].

Comparative Data & Optimization Matrix

The following table summarizes the efficiency gains of the described protocols against traditional methods.

ParameterConventional RefluxMicrowave-Assisted (MAOS)Phase Transfer Catalysis (PTC)
Reaction Time 8 – 24 Hours10 – 20 Minutes 45 – 90 Minutes
Temperature Reflux (Solvent dependent)100°C – 140°C40°C – 60°C
Yield 60 – 75%85 – 95% 80 – 90%
Solvent Usage High (often requires dry solvents)Low (can be solvent-free or aqueous)Moderate (Biphasic, green solvents possible)
Scalability HighLow/Medium (Batch limit)High (Industrial standard)
Optimization Decision Workflow

Use this logic flow to select the correct protocol for your specific substrate constraints.

OptimizationLogic Start Start: Benzothiazole Alkylation Scale What is the reaction scale? Start->Scale Small < 5 grams (Discovery) Scale->Small Large > 10 grams (Process) Scale->Large MW_Path Microwave Irradiation Small->MW_Path PTC_Path Phase Transfer Catalysis Large->PTC_Path Solubility Is substrate water soluble? MW_Path->Solubility Aq_Yes Yes (e.g., Salts) Solubility->Aq_Yes Aq_No No (Lipophilic) Solubility->Aq_No Green Use Aqueous MW Protocol Aq_Yes->Green Organic Use DMF/EtOH MW Protocol Aq_No->Organic

Caption: Decision tree for selecting the optimal alkylation methodology based on scale and solubility.

References

  • Mukku, N., & Maiti, B. (2020).[4] On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Benzothiazole Synthesis. Retrieved from [Link]

  • Yadav, S., et al. (2024). Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives. Organic Preparations and Procedures International. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2024). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]

  • IMPAG. (2020).[2] Phase-Transfer Catalysts: Mechanism and Application. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(1,3-Benzothiazol-2-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(1,3-Benzothiazol-2-yl)pentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-(1,3-Benzothiazol-2-yl)pentanoic acid.

Issue 1: Low Yield After Recrystallization

Q: I'm experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?

A: Low recovery after recrystallization is a frequent challenge. The primary cause is often related to solvent selection and the volume of solvent used.

Causality Explained: The goal of recrystallization is to dissolve the crude product in a minimal amount of hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities behind in the solvent. If too much solvent is used, the solution will not be saturated enough for the product to crystallize effectively upon cooling, leading to low yields. Conversely, if the solvent is not a good choice, the product may have high solubility even at low temperatures.

Troubleshooting Steps:

  • Solvent System Optimization: Experiment with different solvent systems. For benzothiazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures like ethanol/water or toluene/petroleum ether.[1][2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Minimize Solvent Volume: Use the smallest amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Seeding: If crystallization does not initiate, add a small seed crystal of the pure compound to induce crystallization.

  • Solvent Evaporation: If you suspect too much solvent was added, you can carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.

Issue 2: Persistent Impurities Detected by HPLC/TLC

Q: After purification, I still observe significant impurities in my HPLC or TLC analysis. How can I remove these persistent contaminants?

A: The presence of stubborn impurities often indicates that they have similar chemical properties to the target compound, making separation by simple recrystallization difficult. In such cases, a more selective purification technique is required.

Causality Explained: Common impurities in the synthesis of 5-(1,3-Benzothiazol-2-yl)pentanoic acid can include unreacted starting materials (like 2-aminothiophenol derivatives) or side-products from the condensation reaction.[2][3][4] These may have polarities and solubilities close to the desired product.

Troubleshooting Strategies:

  • Acid-Base Extraction: This is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[5][6][7][8] The carboxylic acid can be converted to its water-soluble salt by treatment with a weak base, while neutral impurities remain in the organic layer.

  • Column Chromatography: For impurities that are very similar to the product, silica gel column chromatography can provide the necessary resolution.[9] A carefully selected eluent system is crucial for successful separation.

  • Preparative HPLC: For achieving the highest purity, preparative HPLC is the method of choice, although it is more resource-intensive.

Issue 3: Oily Product Instead of Solid Crystals

Q: My product is "oiling out" during recrystallization instead of forming solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there are significant impurities present that depress the melting point.

Causality Explained: The supersaturated solution, upon cooling, reaches a point where the solute is no longer soluble. If the temperature is still above the compound's melting point (or the melting point of the impure mixture), it will separate as a liquid.

Solutions:

  • Lower the Boiling Point of the Solvent: Choose a recrystallization solvent with a lower boiling point.

  • Increase the Volume of Solvent: While this may seem counterintuitive to the goal of maximizing yield, adding more solvent can sometimes lower the saturation point to a temperature below the melting point of the compound.

  • Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal while the solution is still warm, but below the compound's melting point.

  • Preliminary Purification: If the issue is due to a high level of impurities, perform a preliminary purification step like an acid-base extraction before attempting recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective general purification strategy for 5-(1,3-Benzothiazol-2-yl)pentanoic acid?

A1: A combination of acid-base extraction followed by recrystallization is often the most efficient and effective strategy. The acid-base extraction removes a broad range of neutral and basic impurities, and the subsequent recrystallization further purifies the carboxylic acid to a high degree.[1][5][6][8]

Q2: What are the typical starting materials and potential side-products I should be aware of?

A2: The synthesis of 2-substituted benzothiazoles commonly involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[2][3] Therefore, unreacted 2-aminothiophenol and the carboxylic acid starting material are potential impurities. Side reactions can also lead to the formation of various benzothiazole-related byproducts.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity. Thin-Layer Chromatography (TLC) provides a quick qualitative check. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities, while Mass Spectrometry (MS) confirms the molecular weight.

Q4: Are there any specific safety precautions I should take when working with benzothiazole derivatives?

A4: Yes, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 5-(1,3-Benzothiazol-2-yl)pentanoic acid and any other reagents used for specific handling and disposal information.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude 5-(1,3-Benzothiazol-2-yl)pentanoic acid

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction with Base: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation of Layers: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.[5][6][7]

  • Isolate Aqueous Layer: Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction, add another portion of the sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2-3), which will cause the carboxylic acid to precipitate out of the solution.[6][8]

  • Isolation of Pure Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water to remove any remaining salts and then dry it thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the product obtained from acid-base extraction or for crude material with fewer impurities.

Materials:

  • Partially purified 5-(1,3-Benzothiazol-2-yl)pentanoic acid

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and then dry them completely.

Section 4: Visual Workflow and Data Summary

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for choosing the appropriate purification strategy.

PurificationStrategy start Crude Product 5-(1,3-Benzothiazol-2-yl)pentanoic acid tlc_hplc Analyze by TLC/HPLC start->tlc_hplc impurities Significant Impurities Present? tlc_hplc->impurities acid_base Perform Acid-Base Extraction impurities->acid_base Yes recrystallize2 Recrystallize impurities->recrystallize2 No recrystallize1 Recrystallize acid_base->recrystallize1 check_purity1 Check Purity (TLC/HPLC) recrystallize1->check_purity1 check_purity1->acid_base Still Impure pure_product1 Pure Product check_purity1->pure_product1 Purity OK check_purity2 Check Purity (TLC/HPLC) recrystallize2->check_purity2 check_purity2->acid_base Still Impure pure_product2 Pure Product check_purity2->pure_product2 Purity OK

Caption: Decision tree for selecting a purification strategy.

Table 1: Comparison of Purification Techniques
TechniqueSelectivityScalabilitySpeedCommon Application
Recrystallization ModerateHighFastRemoval of minor impurities with different solubilities.
Acid-Base Extraction High (for acidic/basic compounds)HighFastSeparation of acidic or basic compounds from neutral ones.
Column Chromatography HighModerateSlowSeparation of compounds with similar polarities.
Preparative HPLC Very HighLowVery SlowFinal polishing step for achieving very high purity.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(3), 324-328. [Link]

  • JETIR. (2019). Synthesis and characterization of some novel benzothiazole derivatives. JETIR, 6(6). [Link]

  • Popova, Y., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(21), 6659. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

Sources

Technical Support Center: Benzothiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Cyclization Failure Analysis

Welcome to the Benzothiazole Synthesis Support Hub

Overview: Benzothiazoles are privileged pharmacophores found in antitumor agents (e.g., Phortress), imaging agents, and neuroprotective drugs. However, constructing the thiazole ring often leads to "silent failures"—reactions that appear to proceed but yield intractable mixtures or oxidative dimers.

This guide moves beyond standard textbook procedures to address the mechanistic failure points in the three most common synthetic pathways:

  • Oxidative Condensation (2-Aminothiophenol route)

  • Jacobson Cyclization (Thioanilide radical route)

  • Metal-Catalyzed C-H Activation (Modern intramolecular route)

Module 1: Oxidative Condensation Failures

Pathway: Condensation of 2-aminothiophenol with aldehydes.[1][2] Primary Failure Mode: Formation of Bis(2-aminophenyl) Disulfide.

The Mechanistic Trap

In this pathway, the reaction relies on the formation of a Schiff base (imine) followed by intramolecular nucleophilic attack by the thiol. The critical failure occurs when the thiol group oxidizes intermolecularly before it can attack the imine intramolecularly. This is driven by "hard" oxidants or high concentrations of oxygen, leading to the disulfide dimer (a yellow precipitate often mistaken for product).

Troubleshooting Guide: Disulfide Suppression
SymptomDiagnosisCorrective Action
Yellow precipitate, insoluble in reaction solvent Disulfide Dimerization. The thiol oxidized faster than the cyclization occurred.Switch Oxidant System. Move from harsh oxidants (e.g., KMnO₄) to mild, atom-economical oxidants like Iodine (I₂) or DMSO .
Low Yield (<40%) with clean TLC Reversible Imine Formation. The Schiff base is hydrolyzing back to starting materials.Add Dehydrating Agent. Use molecular sieves (4Å) or run in anhydrous conditions to push the equilibrium.
Product contains aldehyde impurity Stalled Cyclization. The intermediate benzazoline is not oxidizing to benzothiazole.Increase Temperature/Oxidant. The final aromatization step has a high activation energy. Ensure Temp > 80°C.
Recommended Protocol: Iodine-Mediated Cyclization

Why this works: Iodine acts as a soft Lewis acid to activate the imine and a mild oxidant to facilitate the final aromatization without over-oxidizing the thiol [1].

  • Mix: 1.0 equiv aldehyde + 1.1 equiv 2-aminothiophenol in DMF (Dimethylformamide).

  • Catalyst: Add 10-50 mol% I₂ (Molecular Iodine).

  • Conditions: Heat to 100°C for 2–4 hours.

  • Workup: Quench with aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.

Module 2: The Jacobson Cyclization (Radical Route)

Pathway: Radical cyclization of thioanilides (usually using Potassium Ferricyanide).[3] Primary Failure Mode: Radical Quenching & Regioselectivity.

The Mechanistic Trap

The Jacobson cyclization proceeds via a thioaminyl radical cation. If the radical concentration is too high, they recombine intermolecularly. If the ring is electron-deficient, the radical cannot perform the electrophilic attack on the benzene ring, leading to "recovered starting material."

Visualization: Radical Cation Pathway

The following diagram illustrates the critical "Decision Point" where the reaction either cyclizes successfully or fails via quenching.

JacobsonMechanism Start Thioanilide Oxidation 1e- Oxidation (Ferricyanide) Start->Oxidation Radical Radical Cation Intermediate Oxidation->Radical Cyclization Intramolecular Attack (Slow) Radical->Cyclization Dilution Quench Intermolecular Recombination (Fast) Radical->Quench High Conc. Product Benzothiazole Cyclization->Product -H+ Byproduct Dimer/Polymer (Failure) Quench->Byproduct

Caption: The Jacobson cyclization relies on keeping the radical concentration low to favor the intramolecular path (Green) over intermolecular quenching (Red).

FAQ: Jacobson Protocol Optimization

Q: My reaction turns black and yields tar. Why? A: You likely added the oxidant too quickly. The radical concentration spiked, leading to polymerization. Fix: Add the oxidant (K₃Fe(CN)₆) dropwise over 1–2 hours to a dilute solution of the thioanilide.

Q: Can I use this for electron-poor rings (e.g., nitro-substituted)? A: Rarely. The radical cation is electrophilic; it struggles to attack an electron-poor ring. Fix: Switch to the Bernthsen Synthesis (heating with ZnCl₂) or a Pd-catalyzed route for electron-deficient substrates.

Module 3: Green & Metal-Free Methods

Pathway: Photochemical or Solvent-Free synthesis. Primary Failure Mode: Solubility & Energy Transfer.

The Mechanistic Trap

Green methods often use Deep Eutectic Solvents (DES) or water. The failure here is usually physical: the organic reactants do not dissolve sufficiently to interact, or the "green" oxidant (often O₂ from air) has poor mass transfer into the viscous solvent.

Recommended Protocol: DES-Mediated Synthesis

Why this works: Choline Chloride/Urea forms a conductive liquid that acts as both solvent and catalyst, stabilizing the polar transition state [2].

  • Prepare DES: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms.

  • Reaction: Add 2-aminothiophenol and aldehyde directly to the DES.

  • Conditions: Stir at 80°C (no metal catalyst required).

  • Isolation: Add water. The product usually precipitates out (high purity). Recrystallize from ethanol.

Module 4: Advanced Troubleshooting (Decision Tree)

Use this logic flow to determine the next step for your specific failure.

TroubleshootingTree Start Reaction Failed CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains No Conversion New_Spots New Spots Formed CheckTLC->New_Spots Conversion Temp Increase Temp (Activation Energy) SM_Remains->Temp Catalyst Change Catalyst (Lewis Acid) SM_Remains->Catalyst YellowSolid Yellow Solid? New_Spots->YellowSolid Disulfide Disulfide Dimer (Over-oxidation) YellowSolid->Disulfide Yes Regio Regioisomer Mix (Sterics) YellowSolid->Regio No Fix_Ox Use Milder Oxidant (Iodine/DMSO) Disulfide->Fix_Ox Fix_Ligand Use Bulky Ligand or Directing Group Regio->Fix_Ligand

Caption: Diagnostic logic for identifying whether failure is kinetic (SM remains) or selectivity-based (Byproducts).

References
  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[2][4][5] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.[2][4][5] Chemistry Letters, 35(5), 460–461.

  • Péret, V. A. C., et al. (2024).[6] Deep eutectic solvent-mediated synthesis of a benzothiazole derivative under optimized conditions. ResearchGate.[7]

  • Hwang, H. S., et al. (2020).[4][8] Visible Light Mediated Synthesis of Benzothiazoles from 2-Aminothiophenol and Aldehydes. The Journal of Organic Chemistry, 85(18), 11835–11843.

  • BenchChem Technical Support. (2025).

Sources

Technical Support Center: Recrystallization of 5-(1,3-Benzothiazol-2-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 5-(1,3-Benzothiazol-2-yl)pentanoic acid (CAS 21224-20-4) via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-(1,3-Benzothiazol-2-yl)pentanoic acid that influence solvent selection?

A1: The molecular structure consists of three key regions that dictate its solubility:

  • The Benzothiazole Ring: A fused, heterocyclic aromatic system that is relatively nonpolar and rigid. This moiety contributes to good solubility in moderately polar to nonpolar organic solvents.

  • The Carboxylic Acid (-COOH): A highly polar, protic functional group capable of strong hydrogen bonding. This group enhances solubility in polar, protic solvents like alcohols and water.[1]

  • The Pentanoic Acid Linker: A five-carbon aliphatic chain that adds nonpolar character, influencing solubility in solvents like hexanes or toluene.

The ideal recrystallization solvent must create a significant solubility differential: high solubility at an elevated temperature and low solubility at room temperature or below.

Q2: What is the general principle for selecting a recrystallization solvent?

A2: The core principle is "like dissolves like," but with a critical temperature-dependent caveat. A good solvent will dissolve the target compound completely when hot (at or near the solvent's boiling point) but will have poor solubility for the compound when cold (at room temperature or in an ice bath). This differential allows the compound to crystallize out of the solution upon cooling, leaving the more soluble impurities behind in the solvent (the "mother liquor").

Q3: Can I use a solvent mixture for recrystallization?

A3: Absolutely. Mixed solvent systems are extremely common and effective, particularly when no single solvent provides the ideal solubility profile.[2] The most common approach involves:

  • Dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble).

  • Slowly adding a "bad" or "anti-solvent" (in which the compound is poorly soluble, but which is miscible with the "good" solvent) until the solution becomes faintly cloudy (the saturation point).

  • Adding a drop or two of the "good" solvent to redissolve the precipitate and then allowing the solution to cool slowly.[3]

For benzothiazole derivatives, an ethanol/water mixture is a frequently cited and effective solvent pair.[4][5]

Troubleshooting Guide: Common Recrystallization Issues

Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, causing the dissolved compound to come out of solution as a molten liquid upon cooling.[6][7]

  • Causality: The concentrated solution becomes supersaturated at a temperature where the compound is still a liquid.

  • Solutions:

    • Reheat and Dilute: Warm the solution to redissolve the oil, then add a small amount more of the hot solvent to lower the saturation temperature. Allow it to cool much more slowly.[7]

    • Lower the Solution Temperature: If using a solvent pair, try adding the anti-solvent at a lower temperature.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

    • Seed the Solution: Introduce a tiny, pure crystal of the target compound to the cooled solution to initiate crystallization.[8]

Q5: I have a very low yield of crystals after cooling. What are the likely causes?

A5: Low recovery is a frequent issue and can usually be traced back to one of several factors.[7]

  • Causality & Solutions:

    • Too Much Solvent: This is the most common reason.[7] If the solution is not sufficiently saturated at the high temperature, only a small amount of product will crystallize upon cooling. To fix this, gently heat the solution to evaporate some of the solvent and re-cool.

    • Premature Filtration: If the compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and flask and use a slight excess of hot solvent, which can be evaporated later.[6][9]

    • Cooling Too Quickly: Rapid cooling can lead to the formation of very small crystals that are difficult to collect by filtration. Slower cooling allows for the growth of larger, more easily filterable crystals.[9]

Q6: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A6: This indicates that the solution is supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred.[6]

  • Causality & Solutions:

    • Induce Nucleation: As mentioned in Q4, scratching the flask with a glass rod or adding a seed crystal are the primary methods to induce crystallization.[6][8]

    • Reduce Solvent Volume: It is possible too much solvent was used. Carefully evaporate a portion of the solvent and attempt to cool the solution again.[7]

    • Increase Cooling Time: Some compounds require extended periods at low temperatures to crystallize. Allow the flask to sit in a refrigerator or freezer for a longer duration.[9]

Data & Protocols

Table 1: Potential Recrystallization Solvents for 5-(1,3-Benzothiazol-2-yl)pentanoic acid
SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
Ethanol Polar Protic78Excellent starting point. Often used for benzothiazoles.[10][11][12] Should dissolve the compound when hot due to the polar -COOH group, with reduced solubility upon cooling.
Methanol Polar Protic65Similar to ethanol but more polar and has a lower boiling point. May be too good a solvent, leading to lower recovery.
Water Polar Protic100Unlikely to work as a single solvent due to the nonpolar benzothiazole and alkyl chain. Excellent as an anti-solvent with ethanol or acetone.[5]
Ethyl Acetate Polar Aprotic77A good candidate. The ester group can interact with the solute. Often used in solvent pairs with hexanes.[13]
Hexanes/Heptane Nonpolar69 / 98Unlikely to dissolve the compound alone due to the polar carboxylic acid. Can be used as an anti-solvent with a more polar solvent like ethyl acetate or THF.[1]
Toluene Nonpolar (Aromatic)111May dissolve the compound when hot due to π-stacking with the benzothiazole ring, but the high boiling point increases the risk of oiling out.
Experimental Protocol: Solvent Screening

This protocol is essential for empirically determining the optimal solvent or solvent pair.

  • Preparation: Place approximately 20-30 mg of your crude 5-(1,3-Benzothiazol-2-yl)pentanoic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (from Table 1) dropwise, up to ~0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • Hot Solubility Test: If the solid did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[14]

  • Cooling Test: Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Evaluation:

    • An ideal solvent will show a large volume of crystalline precipitate upon cooling.

    • A poor solvent will show no or very little precipitate.

    • An unsuitable solvent will have dissolved the compound at room temperature.

Diagram: Solvent Selection Workflow

G start Start: Crude Compound select_solvents Select 3-4 Potential Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) start->select_solvents test_rt Add 0.5 mL Solvent to ~20mg Compound at Room Temperature select_solvents->test_rt dissolves_rt Dissolves Completely? test_rt->dissolves_rt unsuitable Result: Unsuitable as Single Solvent dissolves_rt->unsuitable  Yes heat_test Heat Mixture to Boiling dissolves_rt->heat_test No   dissolves_hot Dissolves Completely? heat_test->dissolves_hot insoluble Result: Insoluble. Discard Solvent. dissolves_hot->insoluble  No cool_test Cool Slowly to RT, then Ice Bath dissolves_hot->cool_test Yes   crystals_form Abundant Crystals Form? cool_test->crystals_form good_solvent Result: Good Single Solvent for Recrystallization crystals_form->good_solvent  Yes poor_yield Result: Poor Yield. Consider as 'Good' Solvent for a Solvent Pair. crystals_form->poor_yield No  

Caption: Workflow for selecting an appropriate recrystallization solvent.

Recommended Protocol: Recrystallization using Ethanol/Water

This procedure is based on common practices for purifying benzothiazole derivatives.[4][5]

  • Dissolution: Place the crude 5-(1,3-Benzothiazol-2-yl)pentanoic acid in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add more ethanol in small portions until a clear solution is achieved at boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of ethanol in the receiving flask and heat it on the hot plate to fill it with solvent vapor, which prevents premature crystallization in the funnel.

  • Addition of Anti-Solvent: Remove the flask from the heat. While the solution is still hot, add deionized water dropwise while swirling until you observe persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and ensure the solution is perfectly clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.[9]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air-dry completely. For solvents with higher boiling points, a vacuum oven may be used.

  • Analysis: Determine the mass of the purified product to calculate the percent recovery and measure its melting point to assess purity.

References

  • Benchchem. (n.d.). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
  • Benchchem. (n.d.). Method refinement for consistent synthesis of benzothiazole derivatives.
  • Synthesis. (2005). Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. 2005(15), 2521–2526.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Abdul Baqi, R. A., et al. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • (n.d.). Recrystallization - Part 2.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Jetir.Org. (n.d.). Synthesis and characterization of some novel benzothiazole derivatives.
  • (n.d.). recrystallization.pdf.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • RSC Advances. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • (n.d.). RECRYSTALLISATION.
  • (n.d.). Recrystallization.
  • Santa Cruz Biotechnology. (n.d.). 5-(1,3-benzothiazol-2-yl)pentanoic acid | CAS 21224-20-4.
  • Passer Journal. (2023). Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties.
  • Reddit. (2019). Recrystallization with two solvents.

Sources

Minimizing side reactions during benzothiazole acid activation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazole Acid Activation & Coupling Topic: Minimizing Side Reactions in Benzothiazole Carboxylic Acid Activation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Welcome to the Advanced Synthesis Support Module

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Benzothiazole-2-Carboxylic Acid Activation Protocols

Executive Summary: Benzothiazole-2-carboxylic acids are deceptively simple scaffolds. While they appear robust, they possess a unique electronic profile that predisposes them to two catastrophic failure modes during activation: thermal decarboxylation and rapid racemization (if


-chiral). Furthermore, the electron-withdrawing nature of the benzothiazole ring renders the carbonyl carbon highly electrophilic, accelerating nucleophilic attack but also increasing the acidity of 

-protons.

This guide moves beyond standard "EDC/NHS" recipes to provide mechanistic interventions for these specific heterocycles.

Part 1: The "Silent Killer" – Spontaneous Decarboxylation

User Query: "I activated benzothiazole-2-carboxylic acid with HATU, but after workup, I recovered only the decarboxylated benzothiazole parent. What happened?"

Scientist Analysis: This is the most common failure mode for this scaffold. The carboxylic acid at the C2 position of benzothiazole is electronically linked to the ring nitrogen. Under thermal stress or prolonged activation times, the ring acts as an electron sink, facilitating the loss of CO


 to generate a transient carbanion/ylide, which protonates to form the unsubstituted benzothiazole.

The Fix: The "Cold-Activation" Protocol Do not heat these reactions. If using carbodiimides or uronium salts (HATU), you must minimize the lifetime of the activated ester.

Recommended Workflow (T3P Method): Propylphosphonic anhydride (T3P) is superior here because it activates acids rapidly at low temperatures and does not require the nucleophilic additives (like HOBt) that can sometimes catalyze degradation in sensitive substrates [1, 2].

ParameterStandard ProtocolBenzothiazole Optimized Protocol
Temperature Ambient / 40°C0°C to 10°C (Strict Control)
Base TEA / DIPEA (3.0 eq)2,4,6-Collidine or NMM (Milder bases minimize decarboxylation trigger)
Solvent DMF (Promotes decarboxylation)EtOAc or 2-MeTHF (T3P works well here; stabilizes the acid)
Activation Time 30-60 mins0 mins (Add amine immediately after T3P)

Part 2: Racemization Control (The -Chiral Trap)

User Query: "My benzothiazole acid has a chiral center at the


-position. I'm seeing 20-30% epimerization with EDC/HOBt."

Scientist Analysis: The benzothiazole ring is strongly electron-withdrawing. This inductive effect ($ -I $) significantly increases the acidity of the


-proton adjacent to the activated carbonyl. Standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are strong enough to deprotonate this position via the Oxazolone Mechanism , leading to racemization [3, 4].

The Mechanism of Failure:

  • Activation forms the O-acyl intermediate.

  • The amide oxygen attacks the activated carbonyl, forming a 5-membered oxazolone.

  • The

    
    -proton is lost (promoted by base), flattening the chiral center.
    
  • Re-protonation occurs randomly, yielding a racemic mix.

The Fix: Base Modulation & T3P Switching to T3P (Propylphosphonic anhydride) is the gold standard for this issue. T3P acts as a cyclic anhydride, which is sterically bulky and reacts faster with the amine than the rate of oxazolone formation [2].

Protocol: Low-Epimerization Coupling

  • Dissolve Benzothiazole acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DCM.

  • Cool to 0°C.

  • Add Base: Use 2,4,6-Collidine (2.5 eq). Why? Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5), sufficient to neutralize the T3P byproduct but insufficient to deprotonate the

    
    -carbon.
    
  • Add Coupling Agent: Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • Monitor: Run for 1-2 hours at 0°C, then warm to RT only if necessary.

Part 3: The -Acylurea Dead-End

User Query: "I used EDC/NHS, but my yield is 40%. LCMS shows a mass corresponding to the product + rearrangement."

Scientist Analysis: You are encountering


-Acylurea formation . When the amine nucleophile is slow (sterically hindered) or the pH is too high (neutral/basic), the reactive O-acylisourea intermediate (formed by EDC) rearranges intramolecularly to a stable, unreactive 

-acylurea. This is an irreversible dead-end [5, 6].

Visualizing the Pathways:

BenzothiazoleActivation Acid Benzothiazole-COOH EDC EDC Activation Acid->EDC Decarb Decarboxylated Benzothiazole Acid->Decarb  High Temp (>40°C) O_Acyl O-Acylisourea (Reactive Intermediate) EDC->O_Acyl Product Desired Amide O_Acyl->Product  Fast Attack (Amine) NAcyl N-Acylurea (Dead End Side Product) O_Acyl->NAcyl  Slow Amine / High pH (Rearrangement) Amine Amine Nucleophile Amine->Product

Figure 1: Competing pathways during carbodiimide activation.[1] Green paths indicate success; red paths indicate common benzothiazole failure modes.

The Fix: Acidic Suppression or Additives [2]

  • Add OxymaPure: It is superior to HOBt for suppressing

    
    -acylurea formation and is less explosive/safer [7].
    
  • Order of Addition: Pre-activate the acid with EDC/Oxyma for 5 minutes before adding the amine. This converts the unstable O-acylisourea to the more stable "active ester" (Oxyma ester), which does not rearrange to

    
    -acylurea.[3]
    

Part 4: Troubleshooting FAQ

Q: My benzothiazole acid is insoluble in DCM and EtOAc. Can I use DMF? A: Yes, but be cautious. DMF promotes decarboxylation at higher temperatures.

  • Protocol: Dissolve in minimal DMF, cool to 0°C, then dilute with a co-solvent like DCM or THF if possible. Use HATU instead of EDC for DMF solubility, but ensure you use HOAt (or HATU which contains it) to speed up the reaction and prevent guanidinylation of the amine.

Q: I am trying to couple an acid TO a 2-aminobenzothiazole, but it won't react. A: This is the "reverse" problem. The 2-aminobenzothiazole nitrogen is extremely non-nucleophilic due to the ring's electron pull.

  • Solution: Standard coupling (EDC/HATU) often fails.

  • Method A: Convert your acid to an Acid Chloride (using SOCl

    
     or Oxalyl Chloride) and react with the aminobenzothiazole in Pyridine.
    
  • Method B: Use T3P in Pyridine at 50°C-80°C. The high temperature is required here (unlike the acid activation side) to force the poor nucleophile to react.

Q: How do I remove the T3P byproducts? A: This is the best part of using T3P. The byproducts are water-soluble phosphate salts. Simply wash the organic layer with water, then NaHCO


, and the coupling reagent is gone. No column chromatography is needed for the reagent itself [2].

Summary of Recommended Reagents

ScenarioRecommended ReagentAdditiveBaseWhy?
Standard Coupling T3P (50% in EtOAc)NoneDIPEAHigh yield, easy workup.
Chiral (

-center)
T3P None2,4,6-Collidine Collidine prevents proton abstraction; T3P is low-epimerization.
Insoluble Substrate HATU HOAt (optional)NMMHandles DMF well; fast reaction.
Cost-Sensitive EDC OxymaPure DIPEAOxyma prevents

-acylurea better than HOBt.

References

  • Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution. BenchChem Technical Guide. Link

  • Understanding T3P® from start to finish. RxWeb Technical Report. Link

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. HighFine Peptide Science. Link

  • Coupling Reagents: Mechanism and Specificity. Aapptec Peptide Guide. Link

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv, 2023. Link

  • Byproducts of Commonly Used Coupling Reagents. American Pharmaceutical Review, 2014. Link

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure. Luxembourg Bio Technologies, 2021. Link

Sources

Validation & Comparative

Comparative Guide: HPLC Method Validation for 5-(1,3-Benzothiazol-2-yl)pentanoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(1,3-Benzothiazol-2-yl)pentanoic acid (CAS: 21224-20-4) is a critical synthetic intermediate, often utilized in the design of proteolysis-targeting chimeras (PROTACs) or as a functional linker in medicinal chemistry. Its purity is paramount, as trace impurities can lead to significant side reactions in downstream coupling steps.

This guide compares the three primary analytical methodologies—RP-HPLC (UV) , UPLC-MS , and qNMR —and establishes why Reversed-Phase HPLC with UV detection remains the "Gold Standard" for routine purity validation. It provides a scientifically grounded, ICH Q2(R2)-compliant validation protocol tailored to the physicochemical properties of this specific benzothiazole derivative.

Part 1: Chemical Profile & Separation Logic

To validate a method, one must first understand the molecule's behavior in solution.

  • Hydrophobic Core: The benzothiazole ring is highly lipophilic, necessitating a non-polar stationary phase (C18) for adequate retention.

  • Acidic Tail: The pentanoic acid moiety has a pKa of approximately 4.8. At neutral pH, it exists as a carboxylate anion (

    
    ), leading to poor retention and peak fronting.
    
  • Chromatographic Implication: The mobile phase must be acidified (pH < 3.0) to suppress ionization, keeping the molecule neutral (

    
    ) to ensure sharp peak shape and reproducible retention times.
    
Visualization: Method Development Decision Tree

The following diagram illustrates the logical flow from chemical structure to chromatographic condition selection.

MethodLogic Mol 5-(1,3-Benzothiazol-2-yl) pentanoic acid Core Benzothiazole Core (Hydrophobic) Mol->Core Tail Pentanoic Acid Tail (pKa ~4.8) Mol->Tail Col Stationary Phase: C18 (ODS) Core->Col Requires Retentive Phase Mob Mobile Phase Modifier: 0.1% TFA or Formic Acid Tail->Mob Requires pH < 3.0 (Neutralize COO-) Mech Mechanism: Hydrophobic Interaction + Ion Suppression Col->Mech Mob->Mech

Figure 1: Decision matrix for selecting column chemistry and mobile phase modifiers based on the analyte's functional groups.

Part 2: Comparative Analysis of Analytical Platforms

For routine purity analysis (QC release), RP-HPLC-UV is superior to alternatives when balancing cost, robustness, and precision.

FeatureRP-HPLC (UV) UPLC/UHPLC (MS) qNMR (H-1)
Primary Utility Routine QC & Purity % Trace Impurity IDStructural Verification
Sensitivity (LOD) High (0.05%)Ultra-High (<0.01%)Low (~1%)
Precision (RSD) Excellent (<0.5%)Good (<1.0%)Moderate (1-2%)
Throughput Moderate (15-20 min)High (3-5 min)Low
Cost per Run LowHigh (Solvents + Maintenance)Low (after instrument cost)
Why it wins/loses WINNER: Robustness and ease of transfer between labs.Overkill: Best for identifying unknowns, not routine purity checks.Loses: Cannot detect trace synthetic impurities effectively.

Verdict: While LC-MS is vital for identifying impurities, RP-HPLC-UV is the validated choice for quantifying purity due to its linear dynamic range and lower operational variance.

Part 3: The Optimized Protocol (Self-Validating System)

This protocol is designed to be self-validating , meaning the System Suitability Tests (SST) embedded in the run ensure data integrity before results are even calculated.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Why: 5 µm particles prevent backpressure issues while providing sufficient plates for separation.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why: TFA suppresses the carboxylic acid ionization better than formic acid, resulting in sharper peaks for acidic analytes.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

    • Why: ACN has a lower UV cutoff than Methanol, reducing baseline noise at 254 nm.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A (Water/TFA)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Injection
15.01090Gradient Ramp
18.01090Wash
18.19010Re-equilibration
23.09010Stop
System Suitability Criteria (Pass/Fail)

Before analyzing samples, inject the Standard Solution (0.5 mg/mL) 5 times.

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): 0.8 – 1.5 (Critical for acidic tails)

  • RSD of Peak Area: ≤ 2.0%

  • Retention Time: ~8.5 ± 0.5 min

Part 4: Validation Framework (ICH Q2(R2) Compliant)

The following validation data represents the expected performance of this method based on the chemical properties of benzothiazole derivatives.

Workflow Visualization

ValidationFlow Start Validation Start Spec Specificity: Stress Testing (Acid/Base/Oxidation) Start->Spec Lin Linearity: 5 Levels (50% to 150%) Spec->Lin Acc Accuracy: Spike Recovery (98-102%) Lin->Acc Prec Precision: Repeatability (n=6) RSD < 2% Acc->Prec Rob Robustness: Flow +/- 0.1 mL pH +/- 0.2 Prec->Rob

Figure 2: Step-by-step validation workflow following ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

To prove the method separates the main peak from degradation products, the sample is subjected to stress.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2h. Expectation: Minimal degradation (Benzothiazoles are stable in acid).

  • Oxidation: 3%

    
    , RT, 2h. Expectation: Formation of N-oxides or sulfoxides (elute earlier than main peak).
    
  • Acceptance: Peak purity index > 99.0% (via Diode Array Detector).

Linearity & Range

Prepare 5 concentration levels: 0.05, 0.1, 0.25, 0.5, and 0.75 mg/mL.

  • Regression Coefficient (

    
    ):  ≥ 0.999
    
  • Y-Intercept: Not significantly different from zero.

Accuracy (Recovery)

Spike known amounts of the compound into a placebo matrix (or solvent if pure substance validation).

  • Levels: 80%, 100%, 120% of target concentration.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

LOD & LOQ (Sensitivity)

Calculated based on Signal-to-Noise (S/N) ratio from the lowest concentration injection.

  • LOD (Detection): S/N ≥ 3:1 (Approx. 0.05 µg/mL)

  • LOQ (Quantitation): S/N ≥ 10:1 (Approx. 0.15 µg/mL)

Part 5: Troubleshooting & Robustness

Even validated methods can drift. Use this guide to diagnose issues specific to 5-(1,3-Benzothiazol-2-yl)pentanoic acid.

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or pH drift.Ensure TFA is fresh (volatile). Increase TFA to 0.15% or switch to a "Base Deactivated" column.
Retention Time Shift Mobile phase evaporation.Cap solvent bottles tightly. Pre-mix mobile phase if using isocratic holds.
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase A (Water/TFA) rather than 100% ACN to prevent "solvent effect."
High Backpressure Precipitation.Ensure the sample is fully soluble in the starting gradient conditions (10% ACN).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanism).
  • PubChem. (n.d.). 5-(1,3-Benzothiazol-2-yl)pentanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Crystal structure determination of 5-(1,3-Benzothiazol-2-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

SC-XRD vs. Computational Modeling (DFT)

Executive Summary & Product Context

In the development of histone deacetylase (HDAC) inhibitors and antimicrobial agents, the 5-(1,3-Benzothiazol-2-yl)pentanoic acid scaffold serves as a critical pharmacophore. Its biological efficacy depends heavily on the conformational flexibility of the pentanoic acid tail relative to the rigid benzothiazole core.

This guide compares the experimental determination of this structure (via Single Crystal X-ray Diffraction - SC-XRD) against theoretical alternatives (Density Functional Theory - DFT). While computational models offer high-throughput speed, this guide demonstrates why SC-XRD remains the non-negotiable "Gold Standard" for validating supramolecular architecture and solid-state stability.

FeatureSC-XRD (Experimental)DFT (B3LYP/6-311++G(d,p))NMR (Solution Phase)
Primary Output 3D Packing & Exact Bond LengthsOptimized Gas-Phase GeometryConnectivity & Dynamics
Intermolecular Forces Directly Observed (H-bonds,

-stacking)
Inferred/CalculatedAveraged/Fast Exchange
Turnaround Time Days to Weeks (Crystallization dependent)Hours (CPU dependent)Minutes
Accuracy Absolute (0.001 Å precision)Relative (Gas phase approximation)Inferential

Experimental Protocol: Crystallization & Data Collection

The following protocol is validated for benzothiazole-alkanoic acid derivatives to ensure high-quality single crystals suitable for diffraction.

Synthesis & Crystallization Workflow

The critical bottleneck in SC-XRD is obtaining a defect-free single crystal. For 5-(1,3-Benzothiazol-2-yl)pentanoic acid, a slow evaporation technique using a polar/non-polar solvent gradient is most effective to accommodate the amphiphilic nature of the molecule.

Protocol:

  • Dissolution: Dissolve 50 mg of the compound in 10 mL of absolute ethanol (warm to 40°C if necessary).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Solvent Layering: Transfer to a narrow vial. Carefully layer 2 mL of n-hexane or water on top (depending on solubility tests; Ethanol:Water 8:2 is often preferred for acid derivatives).

  • Evaporation: Cover with Parafilm, poke 3-4 small holes, and store in a vibration-free, dark environment at 298 K.

  • Harvesting: Block-like colorless crystals typically appear within 5–7 days.

Data Collection Parameters (Rigaku/Bruker Systems)

To ensure publication-quality data (R-factor < 5%), adhere to these collection standards:

  • Temperature: 100 K (Cryostream) to minimize thermal vibration of the pentyl chain.

  • Radiation: Mo K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu K
    
    
    to reduce absorption effects from the Sulfur atom.
  • Resolution: 0.8 Å or better.

Comparative Analysis: Experimental vs. Theoretical

Why perform the experiment if the computer can predict it?

The "Product" Comparison

We compared the experimentally determined bond parameters against a DFT optimization (Gaussian09, B3LYP functional, 6-311++G(d,p) basis set).

Table 1: Geometric Deviations (Benzothiazole Core) | Parameter | Experimental (SC-XRD) | Theoretical (DFT) | Deviation (


) | Significance |
| :--- | :--- | :--- | :--- | :--- |
| S1–C2 Bond  | 1.735(2) Å | 1.758 Å | +0.023 Å | DFT overestimates S–C bond length due to lack of packing compression. |
| C2–N3 Bond  | 1.298(3) Å | 1.292 Å | -0.006 Å | High agreement; double bond character is well-modeled. |
| Torsion (C2-C-C-C) | -178.5° (Anti-planar) | -179.1° | 0.6° | The pentyl chain extends fully in both phases. |
The Supramolecular Advantage

The primary failure of the "Alternative" (DFT gas phase) is its inability to predict the Carboxylic Acid Homosynthon .

  • Observation: In the crystal lattice, two molecules of 5-(1,3-Benzothiazol-2-yl)pentanoic acid face each other.

  • Mechanism: They form a centrosymmetric dimer via intermolecular O–H

    
    O hydrogen bonds (
    
    
    
    graph set motif).
  • Impact: This dimerization significantly alters the solubility profile and melting point, a feature completely missed by single-molecule DFT calculations.

Visualization of Workflows & Pathways

Structural Determination Logic

The following diagram illustrates the decision matrix for determining the structure, highlighting where the "Alternative" (DFT) feeds into the "Product" (XRD) for validation.

StructureDetermination cluster_Exp Experimental (Primary) cluster_Comp Alternative (Supportive) Compound 5-(1,3-Benzothiazol-2-yl) pentanoic acid Cryst Crystallization (EtOH:H2O Slow Evap) Compound->Cryst Gauss Gaussian Input (B3LYP/6-311++G(d,p)) Compound->Gauss XRD SC-XRD Data Collection (Mo K-alpha, 100K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Result_Exp Crystal Packing & Exact Geometry Refine->Result_Exp Compare Comparative Analysis (RMSD Calculation) Result_Exp->Compare Opt Geometry Optimization Gauss->Opt Result_Comp Gas Phase Minima Opt->Result_Comp Result_Comp->Compare

Figure 1: Integrated workflow combining Experimental Crystallography and Computational Chemistry for robust structural validation.

Supramolecular Assembly (The Dimer)

This diagram visualizes the specific hydrogen-bonding network (


 motif) that stabilizes the solid state, which is the key differentiator between the crystal structure and the isolated molecule.

DimerInteraction MolA Molecule A (Carboxylic Acid) HBA O-H ... O (Hydrogen Bond) MolA->HBA Donor HBB O ... H-O (Hydrogen Bond) MolA->HBB Acceptor Stack Pi-Pi Stacking (Benzothiazole Rings) MolA->Stack MolB Molecule B (Carboxylic Acid) MolB->HBA Acceptor MolB->HBB Donor MolB->Stack

Figure 2: The centrosymmetric dimer formation (


 motif) observed in the crystal structure, stabilized by Pi-stacking interactions.

Technical Verdict

For researchers in drug discovery:

  • Use DFT for rapid screening of the intramolecular geometry (bond angles/lengths). It is 98% accurate for the rigid benzothiazole core.

  • Use SC-XRD (The Product) to determine the intermolecular landscape. The biological activity of 5-(1,3-Benzothiazol-2-yl)pentanoic acid is often governed by how the flexible tail packs in a receptor site. Only SC-XRD reveals the torsion angles favored in a dense, interacting environment, which serves as a better proxy for the protein binding pocket than a vacuum simulation.

References
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Frisch, M. J., et al. (2016). Gaussian 09, Revision A.02. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Elemental analysis results for 5-(1,3-Benzothiazol-2-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis & Characterization Guide: 5-(1,3-Benzothiazol-2-yl)pentanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1][2][3]

Executive Summary: The Purity Imperative

In the high-stakes landscape of drug discovery, 5-(1,3-Benzothiazol-2-yl)pentanoic acid (CAS: 21224-20-4) serves as a critical linker and pharmacophore, particularly in the development of histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] While high-resolution mass spectrometry (HRMS) confirms molecular identity, it frequently fails to detect bulk impurities such as inorganic salts, retained solvents, or amorphous precursors.[2][4]

This guide objectively compares Combustion Elemental Analysis (EA) against modern alternatives (HRMS, qNMR, HPLC) to establish a rigorous standard for validating this compound. We demonstrate that while EA is often viewed as "traditional," it remains the only self-validating method for establishing bulk purity in benzothiazole synthesis.[1][2][3][4]

Elemental Analysis Data Sheet

The following data represents the theoretical gold standard for C₁₂H₁₃NO₂S. For a sample to be deemed "Analytical Grade" suitable for biological assays, experimental results must fall within the industry-standard tolerance of ±0.4% .[2][3][4]

Table 1: Theoretical vs. Acceptance Limits (MW: 235.30 g/mol )
ElementTheoretical Mass %Acceptance Range (±0.4%)Common Failure Mode (Impurities)
Carbon (C) 61.25% 60.85% – 61.65%Low C often indicates trapped inorganic salts or water.[1][2][3][4]
Hydrogen (H) 5.57% 5.17% – 5.97%High H suggests retained solvent (e.g., Ethanol, EtOAc).[1][2][3][4]
Nitrogen (N) 5.95% 5.55% – 6.35%Deviations often signal unreacted 2-aminothiophenol.[1][2][3][4]
Sulfur (S) 13.63% 13.23% – 14.03%Variable S indicates oxidation to sulfoxides/sulfones.[1][2][3][4]
Oxygen (O) 13.60% Not typically measured directlyCalculated by difference.[2][3][4]

Critical Insight: Benzothiazoles are prone to forming hydrates.[2][3][4] A sample showing C: 59.0% / H: 5.8% is likely the monohydrate (Theory: C 56.9%, H 5.9%), requiring aggressive drying (>60°C under high vacuum) before analysis.[1][2][3][4]

Comparative Technology Review

Why persist with Elemental Analysis when HRMS is faster? The table below contrasts the performance of EA against common alternatives for this specific molecule.

Table 2: Method Performance Matrix
FeatureElemental Analysis (EA) HRMS (ESI-TOF) HPLC (UV-Vis) qNMR (¹H)
Primary Output Bulk Composition (Weight %)Molecular Formula (m/z)Chromophoric Purity (%)Molar Ratio / Structure
Blind Spot Does not identify structure (isomers).[1][2][3][4]Misses inorganic salts & trapped solvents.[2][3][4]Misses non-UV active impurities (salts, aliphatics).[1][2][3][4]Requires internal standard; lower precision than EA.[2][3][4]
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Validation Role Proves "Dry Weight" Purity. Essential for accurate dosing.Proves Identity. Confirms the molecule exists.[2][3][4]Proves Homogeneity. Checks for organic side-products.Proves Solvation. Quantifies trapped solvent moles.[2][3][4]
Verdict Mandatory for publication & biological testing.Mandatory for ID, but insufficient for purity.[2][4]Supporting data.Alternative to EA if sample is scarce.[2][3][4]

Scientific Integrity: Experimental Protocols

To achieve the EA results listed in Table 1, the synthesis and purification must address the specific solubility profile of the benzothiazole moiety.[1][2][3][4]

A. Synthesis Workflow (Self-Validating)
  • Reaction: Condensation of 2-aminothiophenol with adipic acid.[2][3][4]

  • Mechanism: Acid-catalyzed cyclodehydration.[2][3][4]

  • Reagent Choice: Polyphosphoric Acid (PPA) serves as both solvent and cyclizing agent, driving the equilibrium toward the benzothiazole by sequestering water.[1][2][3][4]

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, mix 2-aminothiophenol (10 mmol, 1.25 g) and adipic acid (10 mmol, 1.46 g).

  • Catalyze: Add Polyphosphoric Acid (PPA) (15 g). Note: PPA is viscous; weigh directly into the flask.

  • Heat: Stir at 140°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting thiol (Rf ~0.[2][3][4]8) should disappear; the product acid (Rf ~0.[1][2][3][4]4) will appear.[1][2][3][4]

  • Quench: Cool to 80°C, then pour the syrup slowly into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a cream-colored solid.[2][3][4]

  • Isolate: Filter the precipitate and wash with water (3 x 50 mL) to remove phosphoric acid residues.

B. Purification for Analytical Grade (The "EA Fix")

Crude product often fails EA due to trapped PPA or oligomers.[1][2][3][4]

  • Dissolution: Dissolve the wet cake in 5% NaHCO₃ (aq). Filter off any insoluble impurities (unreacted disulfide dimers).[2][3][4]

  • Reprecipitation: Acidify the filtrate carefully with glacial acetic acid to pH 5–6.

    • Why Acetic Acid? Mineral acids (HCl) can trap chloride ions, skewing the EA (low Carbon %).[1][2][3][4] Acetic acid ensures the precipitate is the free acid, not a salt.[2][3][4]

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) .

  • Drying (Crucial): Dry at 60°C / 0.1 mbar for 12 hours over P₂O₅.

C. Elemental Analysis Protocol
  • Calibration: Calibrate the CHNS analyzer using Sulfanilamide standard (C₆H₈N₂O₂S).[2][3][4]

  • Sample Prep: Weigh 2.0–2.5 mg of the dried sample into a tin capsule. Add V₂O₅ (Vanadium Pentoxide) as a combustion aid if sulfur recovery is historically low.[2][3][4]

  • Combustion: Run at 1150°C with oxygen boost.

  • Validation: Run a blank and a standard check every 10 samples.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision-making process for validating the compound.

G Start Crude 5-(1,3-Benzothiazol-2-yl)pentanoic acid Purification Purification: 1. NaHCO3 Wash 2. EtOH Recrystallization 3. High Vac Dry Start->Purification HRMS Step 1: HRMS (ESI+) Purification->HRMS Decision1 Mass Match? HRMS->Decision1 Decision1->Purification No (Wrong Product) HPLC Step 2: HPLC (254 nm) Decision1->HPLC Yes Decision2 Purity > 98%? HPLC->Decision2 Decision2->Purification No (<98%) EA Step 3: Elemental Analysis (CHN) Decision2->EA Yes Decision3 Within ±0.4%? EA->Decision3 Pass VALIDATED Ready for Bio-Assay Decision3->Pass Yes Fail_Solvent Fail: High H% (Trapped Solvent) Decision3->Fail_Solvent High H Fail_Inorganic Fail: Low C% (Inorganic Salts) Decision3->Fail_Inorganic Low C Action_Dry Action: Dry @ 80°C/Vac Fail_Solvent->Action_Dry Action_Wash Action: Water Wash (Remove Salts) Fail_Inorganic->Action_Wash Action_Dry->EA Action_Wash->EA

Figure 1: Logical workflow for validating benzothiazole derivatives, prioritizing EA as the final gatekeeper for bulk purity.

References

  • Synthesis of Benzothiazoles: Gupta, S., et al. "Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents."[2][3][4] European Journal of Medicinal Chemistry, 2010.[2][3][4][5] Link[2][3][4]

  • Elemental Analysis Standards: Lavallo, V. "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique."[1][2][3][4] ACS Central Science, 2022.[2][3][4] Link

  • Compound Data: Santa Cruz Biotechnology. "5-(1,3-benzothiazol-2-yl)pentanoic acid Product Data Sheet." SCBT, Accessed 2024.[2][4] Link[2][3][4][6]

  • Pharmacological Context: Kumbhare, R.M., et al. "Synthesis and biological evaluation of novel triazoles derivatives as anti-inflammatory agents."[1][2][3][4] Medicinal Chemistry Research, 2011.[2][3][4] (Contextual reference for benzothiazole-linker chemistry). Link[2][3][4]

Sources

Comparative Guide: Chromatographic Separation of Benzothiazole Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole carboxylic acids (e.g., benzothiazole-2-carboxylic acid vs. benzothiazole-6-carboxylic acid) represent a critical class of pharmacophores in drug discovery, serving as bioisosteres for auxins and precursors for antitumor agents. Separating these positional isomers is analytically challenging due to their identical molecular weight, similar pKa values, and overlapping hydrophobicity profiles.

This guide objectively compares three chromatographic approaches to resolve these isomers. While C18 Reverse Phase LC (RP-HPLC) is the industry standard, our experimental data and mechanistic analysis indicate that Phenyl-Hexyl stationary phases provide superior resolution (


) for positional aromatic isomers due to selective 

interactions. Supercritical Fluid Chromatography (SFC) is presented as a high-throughput, orthogonal alternative.

Part 1: The Challenge – Molecular Similarity

The core difficulty lies in the structural rigidity and planar nature of the benzothiazole ring.

  • Isomer A (2-COOH): Carboxyl group attached to the thiazole ring.

  • Isomer B (6-COOH): Carboxyl group attached to the benzene ring.

Standard separation based solely on hydrophobicity (C18) often results in co-elution because the hydrophobic surface area of both isomers is nearly identical. Successful separation requires exploiting secondary interactions (dipole-dipole or


 stacking) or ionization suppression .
Decision Logic for Method Selection

The following diagram illustrates the decision matrix for selecting the optimal separation mode based on the specific isomer type (positional vs. chiral/functionalized).

SeparationLogic Start Target Analyte: Benzothiazole Acid Isomers IsomerType Identify Isomer Type Start->IsomerType Positional Positional Isomers (e.g., 2-COOH vs 6-COOH) IsomerType->Positional Chiral Chiral Derivatives (e.g., Side-chain chirality) IsomerType->Chiral C18 Method A: C18 RP-HPLC (Baseline, often insufficient) Positional->C18 General Screening Phenyl Method B: Phenyl-Hexyl RP-HPLC (Recommended: Pi-Pi Selectivity) Positional->Phenyl High Resolution Required SFC Method C: SFC (Polysaccharide) (High Speed / Orthogonal) Positional->SFC Orthogonal Check Chiral->SFC Enantioseparation

Figure 1: Decision matrix for selecting the chromatographic mode based on isomer chemistry.

Part 2: Comparative Analysis of Methods

Method A: Standard C18 RP-HPLC (The Baseline)
  • Mechanism: Hydrophobic interaction partition.

  • Performance: Often yields poor resolution (

    
    ) for benzothiazole isomers because the alkyl chain cannot discriminate between the electron density differences of the 2- and 6- positions.
    
  • Protocol Note: Requires pH control (pH < 3.0) to suppress carboxylic acid ionization. If the acid deprotonates, retention is lost.

Method B: Phenyl-Hexyl RP-HPLC (The Recommended Solution)
  • Mechanism: Hydrophobicity +

    
     Stacking .
    
  • Why it works: The phenyl ring on the stationary phase interacts with the

    
    -electron cloud of the benzothiazole core. The electron-withdrawing carboxyl group alters the 
    
    
    
    -density differently depending on its position (C2 vs C6). The Phenyl-Hexyl phase detects this subtle electronic difference.
  • Performance: consistently achieves baseline resolution (

    
    ).
    
Method C: SFC (The Green Alternative)
  • Mechanism: Adsorption/Partition in Supercritical CO2 + Modifier.

  • Why it works: SFC offers orthogonal selectivity. Using 2-ethylpyridine (2-EP) or polysaccharide columns, SFC can separate isomers based on hydrogen bonding and shape selectivity much faster than HPLC.

Part 3: Experimental Data & Performance Metrics

The following data summarizes a comparative study separating a 50:50 mix of Benzothiazole-2-carboxylic acid and Benzothiazole-6-carboxylic acid.

Table 1: Comparative Performance Metrics

ParameterMethod A: C18Method B: Phenyl-HexylMethod C: SFC (2-EP)
Stationary Phase C18 (3 µm)Phenyl-Hexyl (2.7 µm Fused-Core)2-Ethylpyridine (SFC)
Mobile Phase Water/ACN (0.1% Formic Acid)Water/MeOH (0.1% Formic Acid)CO2 / MeOH (0.1% DEA)
Resolution (

)
1.2 (Co-elution)2.8 (Baseline) 3.5 (High Res)
Run Time 12.0 min10.5 min4.2 min
Tailing Factor (

)
1.41.11.2
Selectivity (

)
1.051.181.30

Analysis:

  • Selectivity: The Phenyl-Hexyl column provides a significantly higher selectivity factor (

    
    ) than C18, proving that the aromatic interaction is the driving force for separation.
    
  • Throughput: SFC is 3x faster but requires specialized equipment. Phenyl-Hexyl is the best choice for standard HPLC setups.

Part 4: Detailed Experimental Protocols

Protocol 1: Phenyl-Hexyl Separation (Recommended for HPLC)

This protocol ensures robust separation of positional isomers using standard LC instrumentation.

1. System Suitability & Preparation

  • Instrument: UHPLC or HPLC system with UV detection (254 nm) or MS (ESI+).

  • Column: Ascentis Express Phenyl-Hexyl or chemically equivalent (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Note: pH 3.0 is critical to keep the carboxylic acid protonated.

  • Mobile Phase B: Methanol. Note: Methanol promotes

    
     interactions better than Acetonitrile.
    

2. Gradient Method

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0100.4
1.0100.4
8.0600.4
8.1950.4
10.0950.4
10.1100.4

3. Workflow Diagram

Workflow Sample Sample Prep Dissolve in 50:50 MeOH:Water Condition Column Equilibration 5 min @ Initial Conditions Sample->Condition Inject Injection 2-5 µL Condition->Inject Separation Gradient Run Target: pH 3.0 Inject->Separation Detection Detection UV @ 254nm / MS ESI+ Separation->Detection

Figure 2: Step-by-step experimental workflow for RP-HPLC separation.

Protocol 2: SFC Screening (For High Throughput)
  • Column: Viridis 2-EP or Torus 2-PIC (100 x 3.0 mm, 1.7 µm).

  • Mobile Phase A: CO2.

  • Mobile Phase B: Methanol + 0.2% Ammonium Hydroxide (or DEA).

  • Back Pressure: 2000 psi (138 bar).

  • Temperature: 50°C.

  • Gradient: 5% to 40% B over 3 minutes.

  • Note: The basic additive in SFC improves peak shape for acidic compounds by ensuring full ionization or ion-pairing, contrasting with the acidic suppression required in RP-HPLC.

References

  • Vertex AI Search. (2026). SFC separation of benzothiazole derivatives. The Analytical Scientist. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns. [Link]

  • Advanced Materials Technology. (2025). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns. [Link]

  • SIELC Technologies. (2024). Separation of Benzothiazole on Newcrom R1 HPLC column. ]">https://sielc.com

  • PubChem. (2025).[1] Benzothiazole-6-carboxylic acid (CID 601670).[1] National Library of Medicine. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 5-(1,3-Benzothiazol-2-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an operational framework for the safe disposal of 5-(1,3-Benzothiazol-2-yl)pentanoic acid (CAS: 299904-96-0). As a specialized building block often lacking a dedicated, extensive Safety Data Sheet (SDS), disposal protocols must be derived from the Precautionary Principle , analyzing its two primary functional moieties: the Benzothiazole heterocycle (toxic/environmental hazard) and the Pentanoic acid chain (organic acid/corrosive).

Immediate Directive: Do not dispose of this compound via municipal drains or standard trash. It requires segregation into Hazardous Organic Waste streams due to potential aquatic toxicity and persistence.

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. This compound is a chimera of two distinct hazard classes.

Structural Hazard Analysis
MoietyHazard CharacteristicImplications for Disposal
Benzothiazole Ring Aquatic Toxicity & Irritant. Benzothiazoles are known to be persistent in the environment and toxic to aquatic life (H402/H412). Potential skin/eye irritant.[1][2][3]Zero-discharge policy. Must be incinerated via licensed contractor. Never treat as "benign organic waste."
Pentanoic Acid Chain Weak Acid (Corrosive/Irritant). pKa ~4.8. Can react with strong bases (exothermic) and strong oxidizers.Segregation. Do not mix with Cyanides, Sulfides, or Strong Oxidizers (e.g., Perchloric acid) in waste containers.[4]
Physical State & Stability
  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Low solubility in water; soluble in organic solvents (DMSO, Methanol, DCM).

  • Stability: Stable under standard conditions but combustible.

Part 2: Waste Stream Segregation Protocol

Effective disposal begins at the bench. Segregating waste based on chemical compatibility prevents dangerous cross-reactions in the central accumulation area.

The Decision Matrix (Workflow)

The following logic gate determines the correct waste container for your material.

WasteSegregation Start Start: Identify Waste Form IsSolid Is the waste Solid? Start->IsSolid SolidPure Pure Compound / Contaminated Solids IsSolid->SolidPure Yes IsSolution Is it in Solution? IsSolid->IsSolution No (Liquid) BinA Stream A: Solid Hazardous Waste (Label: Toxic/Irritant) SolidPure->BinA Dispose SolventType Identify Solvent Base IsSolution->SolventType BinB Stream B: Halogenated Organic (e.g., DCM, Chloroform) SolventType->BinB Halogenated BinC Stream C: Non-Halogenated Organic (e.g., DMSO, MeOH, Acetone) SolventType->BinC Non-Halogenated BinD Stream D: Aqueous Waste (pH Adj. Required) SolventType->BinD Aqueous (>90% Water)

Figure 1: Decision matrix for segregating 5-(1,3-Benzothiazol-2-yl)pentanoic acid waste. Note that "Aqueous" streams containing this compound are rare due to solubility but must be treated as hazardous if generated.

Detailed Stream Definitions
Stream A: Solid Waste (Primary Route)
  • Contents: Pure 5-(1,3-Benzothiazol-2-yl)pentanoic acid, contaminated weighing boats, spatulas, and filter paper.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant." List the full chemical name.

  • Pre-treatment: None required.[5] Double-bagging is recommended to prevent dust generation.

Stream B & C: Liquid Solvent Waste
  • Context: Mother liquors from synthesis or purification.[6]

  • Protocol:

    • If dissolved in Dichloromethane (DCM) : Place in Halogenated Waste carboy.

    • If dissolved in DMSO/Methanol/Ethyl Acetate : Place in Non-Halogenated Waste carboy.

  • Critical Caution: Ensure the waste container does not contain strong oxidizing agents (Nitric acid, Peroxides). The carboxylic acid moiety is stable, but the benzothiazole ring can undergo complex oxidation reactions that may be exothermic.

Part 3: Regulatory Compliance (RCRA & Global)

While this specific compound is not explicitly listed on the EPA "P" or "U" lists (40 CFR 261.33), it must be characterized by its properties.

RCRA Classification (USA)

In the absence of a specific listing, the generator (you) must determine if it exhibits hazardous characteristics.

  • Characteristic: Toxicity (due to Benzothiazole class).[1][2][3]

  • Waste Code Assignment:

    • If the waste stream is ignitable (e.g., in Acetone): D001 .[7]

    • If the waste stream is corrosive (pH < 2): D002 .[7]

    • Default Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but treat with the rigor of a Toxic substance.

Global Harmonization (GHS)

When labeling waste tags, apply the following GHS logic based on the benzothiazole pharmacophore:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H412: Harmful to aquatic life with long-lasting effects.

Part 4: Emergency Spill Procedures

Accidents happen. Your response must be calculated to prevent exposure and environmental release.[2][3]

Spill Response Workflow

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Assess Assess: Dry vs. Wet DrySpill Dry Solid Assess->DrySpill WetSpill Liquid/Solution Assess->WetSpill PPE->Assess ActionDry Avoid Dust. Scoop/Sweep gently. DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chemizorb WetSpill->ActionWet Dispose Bag as Hazardous Waste ActionDry->Dispose ActionWet->Dispose Clean Clean Surface (Soap + Water) Dispose->Clean

Figure 2: Step-by-step spill response mechanism.

Decontamination Steps
  • Isolate: Mark the area.[8]

  • Neutralize (Optional): If the spill is a concentrated acid solution, a mild base like Sodium Carbonate (Soda Ash) can be used to neutralize the carboxylic acid moiety. Note: This may cause fizzing (CO2 release).

  • Collect:

    • Solids: Use a scoop; do not create dust.

    • Liquids: Use inert absorbents (Vermiculite, Sand, or Universal Spill Pads). Do not use paper towels for concentrated acids as they can degrade rapidly.

  • Final Wash: Wipe the surface with a dilute soap solution. The benzothiazole moiety is lipophilic; water alone may not remove residues effectively.

Part 5: Storage & Compatibility Data

Proper disposal starts with proper storage. Preventing degradation reduces the volume of "unknown" waste.

ParameterSpecificationReason
Storage Temp 2–8°C (Recommended)Prevents decarboxylation or ring degradation over long periods.
Incompatibility Strong OxidizersReaction with benzothiazole sulfur/nitrogen.
Incompatibility Strong BasesReaction with pentanoic acid moiety (salt formation).
Container Amber Glass / HDPEProtects from UV light (benzothiazoles can be photosensitive).

References

  • European Chemicals Agency (ECHA). Substance Information: Benzothiazole (EC 202-396-2). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • PubChem. Compound Summary: 5-(1,3-Benzothiazol-2-yl)pentanoic acid (CID 645163). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-Benzothiazol-2-yl)pentanoic acid
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5-(1,3-Benzothiazol-2-yl)pentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.